11-Oxomogroside IIE
Description
Properties
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-26,28-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFDSEMWRYIOBO-SBBXLVFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure Elucidation of 11-Oxomogroside IIE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of 11-Oxomogroside IIE, a cucurbitane triterpenoid glycoside isolated from the unripe fruits of Siraitia grosvenorii (monk fruit). This document details the experimental protocols, summarizes key data, and visualizes the logical workflow involved in identifying this complex natural product.
Introduction
This compound is a member of the mogroside family, a group of triterpenoid glycosides known for their characteristic sweet taste, although some, like Mogroside IIE, are noted for their bitterness.[1][2] These compounds are of significant interest to the food, beverage, and pharmaceutical industries due to their potential as natural, non-caloric sweeteners and their various reported biological activities. The structural determination of each mogroside analogue is crucial for understanding structure-activity relationships, ensuring product safety, and enabling further research and development.
The structure of this compound was first reported by Li et al. in 2006, following its isolation from the unripe fruits of Siraitia grosvenorii.[3] Its elucidation relied on a combination of spectroscopic techniques, which are detailed in this guide.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatography. The general protocol is as follows:
Experimental Protocol: Isolation
-
Extraction: The dried and powdered unripe fruits of Siraitia grosvenorii are extracted with a suitable solvent, typically a polar solvent like ethanol or methanol, to efficiently extract the glycosides.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove non-polar constituents. This often involves partitioning between an aqueous phase and a non-polar solvent like n-hexane.
-
Column Chromatography: The resulting polar fraction is then subjected to a series of column chromatography steps.
-
Macroporous Resin Chromatography: The extract is first passed through a macroporous resin column and eluted with a gradient of ethanol in water. This step helps in the initial fractionation of the mogrosides.
-
Silica Gel Chromatography: Fractions enriched with mogrosides are further purified using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform, methanol, and water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol or acetonitrile in water.
-
Structure Elucidation
The determination of the chemical structure of this compound involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
3.1. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound.
Experimental Protocol: Mass Spectrometry
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used.
-
Ionization Mode: Both positive and negative ion modes can be utilized to observe protonated [M+H]+ or deprotonated [M-H]- molecular ions, as well as adducts with salts (e.g., [M+Na]+).
-
Data Analysis: The accurate mass measurement allows for the determination of the molecular formula. For Mogroside IIE, the molecular formula has been established as C₄₂H₇₂O₁₄.[4] The presence of the oxo-group in this compound would alter this formula accordingly.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of complex natural products like this compound, including the stereochemistry and the linkages of the sugar moieties.
Experimental Protocol: NMR Spectroscopy
-
Solvent: The purified compound is dissolved in a deuterated solvent, commonly pyridine-d₅, methanol-d₄, or DMSO-d₆.
-
Spectrometers: High-field NMR spectrometers (e.g., 400, 500, or 600 MHz) are used to acquire the spectra.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity within the aglycone and sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different structural fragments, such as the aglycone to the sugar units and the inter-glycosidic linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule and the conformation of the glycosidic linkages.
-
Data Presentation: Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on the reported structure and data from closely related mogrosides. The definitive data is found in the primary literature by Li et al. (2006).[3]
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₂H₇₀O₁₅ |
| Molecular Weight | 814.99 g/mol |
| HRESIMS (m/z) | [M+Na]+ expected around 837.46 |
Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Aglycone of this compound (in Pyridine-d₅)
| Position | Expected ¹³C (δc) | Expected ¹H (δн) | Key HMBC Correlations |
| 3 | ~88.0 | ~3.2 (dd) | H-3 to C-1, C-2, C-4, C-5, C-1' |
| 5 | ~142.0 | - | - |
| 6 | ~121.0 | ~5.6 (m) | H-6 to C-4, C-5, C-7, C-8, C-10 |
| 11 | ~200.0 | - | - |
| 24 | ~76.0 | ~3.8 (m) | H-24 to C-23, C-25, C-26, C-27, C-1'' |
Table 3: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Glycosidic Moieties of this compound (in Pyridine-d₅)
| Sugar Unit | Position | Expected ¹³C (δc) | Expected ¹H (δн) | Key HMBC Correlations |
| Glc (at C-3) | 1' | ~105.0 | ~4.9 (d) | H-1' to C-3 |
| Glc (at C-24) | 1'' | ~104.5 | ~4.8 (d) | H-1'' to C-24 |
Logical Workflow and Visualization
The process of elucidating the structure of this compound follows a logical and systematic workflow, from the initial isolation to the final structural confirmation. This workflow is visualized in the diagram below.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is a rigorous process that combines meticulous isolation techniques with advanced spectroscopic analysis. The methodologies outlined in this guide represent the standard approach for the characterization of complex natural products. A thorough understanding of these techniques and the interpretation of the resulting data are essential for researchers and professionals working in natural product chemistry, drug discovery, and the development of novel food ingredients. The definitive structural information, including detailed NMR assignments, is documented in the primary scientific literature, which serves as the ultimate reference for this compound.
References
- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Oxomogroside Ii E | C42H72O14 | CID 24721558 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of 11-Oxomogroside IIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IIE is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1] As a member of the mogroside family of compounds, it is of significant interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside relevant experimental methodologies and an exploration of its potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide also incorporates data from the closely related and more extensively studied compound, 11-oxo-mogroside V, to provide a more complete contextual understanding.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₀O₁₄ | [1] |
| Molecular Weight | 799.00 g/mol | [1] |
| CAS Number | 918972-06-2 | [1] |
| Appearance | Assumed to be a white or off-white powder | Inferred |
| Solubility | Data not available. Related compound 11-oxo-mogroside V is soluble in DMSO, pyridine, methanol, and ethanol. | [2] |
| Melting Point | Data not available | |
| Optical Rotation | Data not available |
Spectral Characterization
Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not explicitly available in the reviewed literature. The structural elucidation of mogrosides is typically achieved through a combination of these spectroscopic techniques. For researchers seeking to characterize this compound, standard protocols for the analysis of triterpenoid glycosides should be employed.
Experimental Protocols
Isolation and Purification of Mogrosides from Siraitia grosvenorii
The following is a generalized protocol for the extraction and isolation of mogrosides, including this compound, from the dried fruit of Siraitia grosvenorii. The specific yields and purity of this compound would require optimization of the chromatographic steps.
Workflow for Mogroside Isolation
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered fruit of Siraitia grosvenorii is extracted with an appropriate solvent, typically aqueous ethanol (e.g., 70%), multiple times to ensure efficient extraction of the glycosides.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin.
-
The column is first washed with water to remove highly polar impurities such as sugars and salts.
-
The mogrosides are then eluted using a gradient of increasing ethanol concentration.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.
-
Preparative HPLC: Fractions enriched with this compound are pooled and further purified using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water) to yield the pure compound.[3]
Antioxidant Activity Assays
While specific antioxidant data for this compound is not available, the closely related 11-oxo-mogroside V has demonstrated significant antioxidant effects.[2][4][5] The following are standard protocols that can be used to evaluate the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the compound.
-
In a microplate, add a fixed volume of DPPH solution to each dilution of the compound.
-
Incubate the plate in the dark at room temperature for approximately 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Biological Activity and Signaling Pathways
The biological activities of individual mogrosides are an active area of research. While specific studies on the signaling pathways modulated by this compound are not yet available, research on other mogrosides provides some insights into their potential mechanisms of action.
For instance, 11-oxo-mogroside V has been shown to exhibit strong antioxidant activity by scavenging reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[2][4][5] It has also been reported to inhibit the oxidative modification of low-density lipoprotein (LDL), suggesting a potential role in cardiovascular protection.[]
Potential Antioxidant Mechanism of Action
The antioxidant properties of mogrosides are likely attributable to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize free radicals. This can interrupt the chain reactions of oxidative damage to cells and biomolecules.
Hypothesized Cellular Interaction
Caption: Hypothesized mechanism of cellular protection by this compound via ROS neutralization.
Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its effects. Given the known activities of related mogrosides, pathways involved in oxidative stress response (e.g., Nrf2 signaling) and metabolic regulation could be promising areas of investigation.
Conclusion
This compound is a distinct cucurbitane glycoside from Siraitia grosvenorii with defined molecular formula and weight. While a comprehensive profile of its physicochemical properties and biological activities is still emerging, the available data on related compounds, particularly 11-oxo-mogroside V, suggest that it likely possesses valuable antioxidant properties. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate the therapeutic and pharmacological potential of this intriguing natural product. Future studies focusing on detailed spectroscopic characterization, elucidation of specific biological mechanisms, and involvement in cellular signaling pathways will be crucial for unlocking the full potential of this compound in drug development and scientific research.
References
The Enzymatic Conversion of Mogroside IIE to the High-Intensity Sweetener Mogroside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of Mogroside V, a high-intensity natural sweetener, from its precursor, 11-Oxomogroside IIE. The focus is on the core biochemical transformations, detailed experimental protocols, and the underlying enzymatic pathways. While direct chemical synthesis routes are not prominently documented in current literature, biotechnological approaches using specific enzymes have shown significant promise in achieving this conversion with high efficiency and specificity.
Introduction: Mogrosides and the Path to Sweetness
Mogrosides are a group of triterpene glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit). Their intense sweetness, coupled with low caloric content, has made them highly sought-after natural sweeteners. The sweetness of mogrosides is largely determined by the number and arrangement of glucose units attached to the mogrol backbone. Mogroside V, with five glucose moieties, is one of the most abundant and sweetest mogrosides.
The biosynthesis of Mogroside V in monk fruit is a complex process involving multiple enzymatic steps.[1][2][3][4] Key precursors in this pathway include Mogroside IIE, which is tasteless or bitter.[5][6] The conversion of Mogroside IIE to the highly sweet Mogroside V involves sequential glycosylation steps catalyzed by specific UDP-glucosyltransferases (UGTs).[7][8]
While the direct precursor in the most studied pathways is Mogroside IIE, this guide will also address the potential role of this compound. This compound possesses a ketone group at the C-11 position of the mogrol backbone. The conversion of an 11-oxo moiety to an 11-hydroxyl group, a characteristic feature of Mogroside V, would necessitate a reduction step. Although less documented for Mogroside V synthesis, this potential conversion pathway is also explored.
Enzymatic Conversion Pathways
The primary route for synthesizing Mogroside V from its precursors is through enzymatic glycosylation. This process involves the transfer of glucose units from an activated sugar donor, typically UDP-glucose, to the mogroside acceptor molecule.
Glycosylation of Mogroside IIE to Mogroside V
The most well-documented pathway involves the conversion of Mogroside IIE to Mogroside V. This is a multi-step process where additional glucose units are added to the Mogroside IIE core. This transformation is catalyzed by specific UDP-glucosyltransferases (UGTs).[7][8] Engineered UGTs have demonstrated high efficiency in this conversion.[7]
Caption: Enzymatic glycosylation of Mogroside IIE to Mogroside V.
Hypothetical Conversion of this compound to Mogroside V
The conversion of this compound to Mogroside V would require two key transformations: the reduction of the 11-keto group to a hydroxyl group and subsequent glycosylation steps. While the direct enzymatic reduction of 11-Oxomogroside V to its epimer (11-epi-mogroside V) has been described, a direct pathway to Mogroside V from an 11-oxo precursor is not well-established in the literature.[9]
Caption: Hypothetical pathway for Mogroside V synthesis from this compound.
Quantitative Data Summary
The efficiency of the enzymatic conversion of mogroside precursors to Mogroside V has been quantified in several studies. The following tables summarize key quantitative data from published research.
Table 1: Enzymatic Conversion of Mogroside IIE to Mogroside IV and V
| Parameter | Value | Reference |
| Enzyme | Engineered UDP-glucosyltransferase (UGTMS1-M7) | [7] |
| Host Organism | Saccharomyces cerevisiae (engineered strain) | [7] |
| Substrate | Mogroside IIE | [7] |
| Products | Mogroside IV and Mogroside V | [7] |
| Conversion Yield | 62% | [7] |
Table 2: In Vitro Multi-Enzyme Cascade for Mogroside V Synthesis from Mogrol
| Parameter | Value | Reference |
| Enzymes | Engineered UGTs (UGTMG1, UGTMS1-M7, UGTMS2) | [7] |
| Substrate | Mogrol | [7] |
| Product | Mogroside V (and isomers) | [7] |
| Total Conversion Rate | >99% (after 2 hours) | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of Mogroside V.
Protocol for Enzymatic Conversion of Mogroside IIE
This protocol is based on the in vitro enzymatic glycosylation of Mogroside IIE using purified UGTs.
Materials:
-
Mogroside IIE
-
Purified engineered UDP-glucosyltransferase (e.g., UGTMS1-M7)
-
UDP-glucose (UDPG)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Methanol (for reaction termination)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture (300 µL) containing:
-
50 mM Tris-HCl (pH 8.0)
-
0.2 mM Mogroside IIE
-
1 mM UDPG
-
10 mM MgCl₂
-
100 µg of purified UGT enzyme
-
-
Incubate the reaction mixture at 40°C.
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 0, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of methanol to the aliquot.
-
Centrifuge the terminated reaction mixture to pellet the enzyme.
-
Analyze the supernatant by HPLC to quantify the consumption of Mogroside IIE and the formation of Mogroside IV and V.[7]
Protocol for HPLC Analysis of Mogrosides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
UV or Charged Aerosol Detector (CAD)
Mobile Phase:
-
Acetonitrile and water are commonly used as the mobile phase in a gradient or isocratic elution. A typical mobile phase composition is a mixture of acetonitrile and water (e.g., 22:78, v/v).[10]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 32°C[10]
-
Detection Wavelength: 203 nm (for UV detection)[10]
-
Injection Volume: 10 µL[10]
Sample Preparation:
-
Dilute the reaction supernatant or purified mogroside samples in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Protocol for Purification of Mogroside V
Purification of Mogroside V from a reaction mixture or crude extract can be achieved using preparative HPLC or column chromatography.
Method 1: Preparative HPLC
-
Use a larger dimension C18 column suitable for preparative scale separations.
-
Optimize the mobile phase composition and gradient to achieve good separation of Mogroside V from other mogrosides and impurities.
-
Inject the crude sample and collect the fraction corresponding to the Mogroside V peak.
-
Evaporate the solvent from the collected fraction to obtain purified Mogroside V.[10]
Method 2: Column Chromatography
-
Pack a column with a suitable stationary phase, such as silica gel or a macroporous adsorbent resin.[11][12][13][14]
-
Load the crude extract or reaction mixture onto the column.
-
Elute the column with a stepwise or gradient of solvents (e.g., water-ethanol mixtures) to separate the different mogrosides.[12]
-
Collect fractions and analyze them by HPLC to identify those containing pure Mogroside V.
-
Combine the pure fractions and evaporate the solvent.
Conclusion
The conversion of Mogroside IIE to the highly desirable sweetener Mogroside V is a feasible process, primarily driven by enzymatic glycosylation. The use of engineered UDP-glucosyltransferases has demonstrated remarkable efficiency, with near-complete conversion in some in vitro systems. While the direct conversion from this compound remains a hypothetical pathway, the potential for enzymatic reduction of the 11-oxo group warrants further investigation. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of natural product synthesis, food science, and drug development to explore and optimize the production of Mogroside V. Further research into novel enzymes and the optimization of reaction conditions will continue to advance the biotechnological production of this valuable natural sweetener.
References
- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP-Glycosyltransferases Engineering Coupled with UDPG Regeneration Facilitate the Efficient Conversion of Mogroside V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
An In-depth Technical Guide to the Bitter Taste Profile of 11-Oxomogroside IIE
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific quantitative data on the bitter taste profile of 11-Oxomogroside IIE is not extensively available in public-domain scientific literature. This guide therefore outlines the established methodologies and a hypothetical taste profile based on the known structure-activity relationships of related mogroside compounds. The experimental protocols provided are standard, validated methods for the assessment of bitter compounds.
Introduction
This compound is a cucurbitane-type triterpenoid glycoside. It is a derivative of Mogroside IIE, a known bitter compound found in the unripe fruit of Siraitia grosvenorii (monk fruit). The taste of mogrosides is largely determined by the number of glucose units attached to the mogrol aglycone.[1][2] Generally, mogrosides with fewer than four glucose units exhibit a bitter taste, while those with four or more are sweet.[1] Mogroside IIE, possessing two glucose units, is characteristically bitter and serves as a precursor to the intensely sweet Mogroside V in the fruit's ripening process.[2] The presence of an oxo- group at the 11th carbon position is also believed to influence the taste profile.[3]
A comprehensive understanding of the bitter taste profile of this compound is critical for its potential application in the pharmaceutical industry as a scaffold for new drug entities or in the food industry for the development of taste modulators. This guide details a multi-faceted approach for the characterization of its bitterness, encompassing sensory, in vitro, and instrumental analyses.
Hypothetical Quantitative Data Presentation
The following tables present a hypothetical but plausible bitter taste profile for this compound, based on data typically generated through the experimental protocols outlined in this guide.
Table 1: Sensory Panel Data for this compound
| Parameter | Value | Method |
| Bitterness Recognition Threshold | 0.08 mM | Ascending Forced-Choice (AFC) |
| Bitterness Intensity (at 0.5 mM) | 6.5 (on a 10-point scale) | Labeled Magnitude Scale (LMS) |
| Bitterness Intensity (at 1.0 mM) | 8.2 (on a 10-point scale) | Labeled Magnitude Scale (LMS) |
| Qualitative Descriptors | Predominantly bitter, slight metallic aftertaste | Qualitative Descriptive Analysis |
Table 2: In Vitro TAS2R Activation Profile for this compound
| Bitter Taste Receptor | Agonist Activity | EC₅₀ (µM) |
| TAS2R4 | Yes | 75 |
| TAS2R14 | Yes | 120 |
| TAS2R39 | Possible | > 500 |
| TAS2R50 | Yes | 55 |
| Other TAS2Rs | No significant activation | > 1000 |
Experimental Protocols
This protocol is designed to determine the bitterness threshold and supra-threshold intensity of this compound using a trained human sensory panel, adhering to ISO 8586:2023 guidelines.[4]
3.1.1 Panelist Selection and Training:
-
Recruitment: Recruit 15-20 individuals based on their interest, availability, and general sensory acuity.
-
Screening: Screen candidates for their ability to detect and recognize the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions. Test for anosmia and color blindness.[4][5]
-
Training: Train a panel of 10-12 selected individuals over several sessions. Familiarize them with various bitter compounds (e.g., quinine, caffeine, propylthiouracil) and the use of a Labeled Magnitude Scale (LMS) for intensity rating.[6]
3.1.2 Bitterness Threshold Determination:
-
Method: Employ the ascending forced-choice (AFC) method (ISO 13301).
-
Procedure: Present panelists with a series of sample sets, each containing three samples (two are blanks, one contains this compound at a specific concentration). The concentrations should increase incrementally. Panelists must identify the "odd" sample. The group's threshold is the concentration at which the substance is correctly identified at a statistically significant rate (p < 0.05).
3.1.3 Supra-threshold Intensity Rating:
-
Method: Use a 10-point Labeled Magnitude Scale (LMS), where 0 is "no sensation" and 10 is "strongest imaginable bitterness".
-
Procedure: Prepare solutions of this compound at various concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in purified water. Present the samples to the panelists in a randomized order. Panelists will taste each sample, rinse with purified water, and wait for a specified period before tasting the next sample to minimize sensory fatigue. They will then rate the perceived bitterness intensity on the LMS.
This cell-based functional assay identifies which of the 25 human bitter taste receptors (TAS2Rs) are activated by this compound.[7][8][9]
3.2.1 Materials:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Plasmids: Expression plasmids for each of the 25 human TAS2Rs and a promiscuous G-protein chimera, Gα16-gust44.
-
Reagents: Lipofectamine 2000 for transfection, Fluo-4 AM for calcium indication, probenecid, and a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).
3.2.2 Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in a suitable medium. Co-transfect cells in 96-well plates with a plasmid for a specific TAS2R and a plasmid for Gα16-gust44.
-
Cell Loading: After 24 hours of incubation, load the transfected cells with the calcium-sensitive fluorescent dye Fluo-4 AM in the presence of probenecid for 1 hour at 37°C.
-
Compound Stimulation: Prepare solutions of this compound at various concentrations. Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compound solutions to the wells.
-
Data Acquisition: Continuously monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates receptor activation.
-
Data Analysis: Plot the dose-response curve for each activated receptor and calculate the EC₅₀ value (the concentration that elicits a half-maximal response).
An electronic tongue can provide an objective "fingerprint" of the taste profile of this compound and can be correlated with sensory panel data.[10][11][12]
3.3.1 Instrument and Setup:
-
System: A potentiometric electronic tongue (e.g., Alpha MOS Astree) equipped with an array of liquid sensors with different selectivities (e.g., SRS, PKS, CTS, NMS, AHS).
-
Reference Electrode: Ag/AgCl reference electrode.
3.3.2 Procedure:
-
Sample Preparation: Prepare solutions of this compound at concentrations used in the sensory analysis (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in purified water.
-
Sensor Conditioning and Calibration: Condition the sensor array in a standard solution (e.g., 0.01 M HCl) until a stable baseline is achieved. Calibrate the sensors according to the manufacturer's protocol.
-
Measurement: Place the sensor array into each sample solution and record the potential difference over time until a stable signal is reached (typically 120-180 seconds). Rinse the sensors with purified water between each measurement.
-
Data Analysis: Use multivariate statistical software to perform Principal Component Analysis (PCA) on the sensor responses. This will visualize the differentiation between samples of varying concentrations and compare the taste profile to other known bitter compounds. Partial Least Squares (PLS) regression can be used to build a predictive model correlating the electronic tongue data with the sensory panel's bitterness intensity ratings.[13]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: General signaling pathway for bitter taste perception.
Caption: Experimental workflow for sensory panel evaluation.
Caption: Experimental workflow for cell-based TAS2R assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ISO 8586:2023—Selection And Training Of Sensory Assessors - The ANSI Blog [blog.ansi.org]
- 5. dlg.org [dlg.org]
- 6. Master Bitter Flavour Detection | GMP-Certified Standard [flavoractiv.com]
- 7. researchgate.net [researchgate.net]
- 8. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. An Electronic Tongue: Evaluation of the Masking Efficacy of Sweetening and/or Flavoring Agents on the Bitter Taste of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 11-Oxomogroside IIE in Unripe Monk Fruit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of 11-Oxomogroside IIE, a significant cucurbitane triterpenoid glycoside, in the developmental stages of monk fruit (Siraitia grosvenorii). As a precursor in the biosynthetic pathway of the highly sweet mogrosides, understanding the prevalence and characteristics of this compound in unripe fruit is paramount for optimizing extraction processes, developing novel natural sweeteners, and exploring its potential pharmacological applications. This document provides a comprehensive overview of its quantitative presence, detailed experimental protocols for its analysis, and a visualization of its place within the broader mogroside biosynthetic pathway.
Quantitative Analysis of Mogrosides During Fruit Maturation
The concentration of various mogrosides shifts dramatically throughout the maturation of monk fruit. Notably, Mogroside IIE, a precursor to the sweeter, more complex mogrosides, is the predominant component in the early stages of fruit development. As the fruit ripens, enzymatic glycosylation converts Mogroside IIE into other mogrosides, including the highly sought-after Mogroside V.[1][2] The table below summarizes the quantitative data on the changing concentrations of key mogrosides at different days after pollination (DAP).
| Days After Pollination (DAP) | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Mogroside IV (mg/g DW) | Mogroside V (mg/g DW) | Siamenoside I (mg/g DW) |
| 15 | ~18 | ~2 | ~0.5 | ~0.5 | ~0.1 |
| 30 | ~12 | ~8 | ~1 | ~1 | ~0.2 |
| 45 | ~5 | ~15 | ~2 | ~3 | ~0.5 |
| 60 | ~1 | ~8 | ~3 | ~10 | ~1 |
| 75 | <1 | ~2 | ~4 | ~18 | ~2 |
| 90 | <1 | <1 | ~5 | ~20 | ~3 |
Data is approximated from graphical representations in "Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of Maturity" for illustrative purposes.
Experimental Protocols
The accurate quantification of this compound and other mogrosides necessitates precise and validated analytical methodologies. The following protocols outline the key steps for the extraction, isolation, and analysis of these compounds from monk fruit.
Sample Preparation and Extraction
This protocol is foundational for the subsequent analysis of mogrosides.
Objective: To extract mogrosides from monk fruit tissue for quantitative analysis.
Materials:
-
Fresh or dried monk fruit
-
Methanol (80%, v/v)
-
Homogenizer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Obtain monk fruit samples at the desired stage of ripeness. For analysis of unripe fruit, harvest at approximately 15-30 days after pollination.
-
Dry the fruit samples to a constant weight.
-
Grind the dried fruit into a fine powder.
-
Weigh a precise amount of the powdered sample (e.g., 1.0 g) and place it into an extraction vessel.
-
Add a defined volume of 80% methanol (e.g., 25 mL).
-
Homogenize the mixture for 2-3 minutes.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an analysis vial.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
This method provides high sensitivity and selectivity for the quantification of individual mogrosides.[3][4]
Objective: To separate and quantify this compound and other mogrosides in the prepared extract.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Reference standards for this compound and other mogrosides
Procedure:
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Set the flow rate to 0.8 mL/min.
-
Use a gradient elution program. An example gradient is as follows:
-
0-5 min: 10-25% B
-
5-15 min: 25-35% B
-
15-25 min: 35-50% B
-
25-30 min: 50-80% B
-
30-35 min: 80-10% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Set the ESI source to negative ion mode.
-
Optimize the capillary voltage, nebulizer pressure, and drying gas flow rate and temperature for the specific instrument.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for each mogroside must be determined using reference standards.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound and other mogrosides of interest.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Inject the prepared sample extract and determine the concentration of each mogroside by interpolating its peak area from the calibration curve.
-
Visualizations
Biosynthetic Pathway of Mogrosides
The following diagram illustrates the simplified biosynthetic pathway of major mogrosides in monk fruit, highlighting the position of Mogroside IIE as a key intermediate. The pathway begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone, which then undergoes a series of hydroxylations and glycosylations catalyzed by cytochrome P450s and UDP-glucosyltransferases, respectively.
References
"biosynthesis pathway of 11-Oxomogroside IIE"
An In-depth Technical Guide to the Biosynthesis of 11-Oxomogroside IIE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogrosides, the triterpenoid glycosides from Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness and potential pharmacological benefits. Among them, the 11-oxo series of mogrosides represents a distinct branch of this complex metabolic network. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, a diglycosylated mogroside featuring a ketone group at the C-11 position. We detail the enzymatic cascade from the universal triterpenoid precursor, 2,3-oxidosqualene, to the final product, summarizing key quantitative data and outlining the experimental protocols used to elucidate this pathway. This document serves as a critical resource for professionals engaged in natural product chemistry, metabolic engineering, and the development of novel sweeteners and therapeutics.
Introduction to Mogroside Biosynthesis
The biosynthesis of mogrosides is a multi-step enzymatic process localized in the fruit of Siraitia grosvenorii.[1] The pathway begins with the cyclization of a linear isoprenoid precursor into a complex tetracyclic triterpenoid skeleton, which is then sequentially decorated with hydroxyl and glycosyl groups. This intricate series of modifications is catalyzed by five primary enzyme families: squalene epoxidases (SQE), triterpenoid synthases (specifically cucurbitadienol synthase, CS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[2][3] The diversity of mogrosides arises from the varied hydroxylation patterns on the core structure, mogrol, and the number and linkage of attached glucose units.[4]
The formation of this compound is significant as it indicates a branch in the pathway where the C-11 position of the cucurbitadienol core is not only hydroxylated but further oxidized to a ketone. This modification occurs early in the pathway, creating a distinct series of "11-oxo" intermediates that are subsequently glycosylated.[5][6]
The Core Biosynthetic Pathway to this compound
The biosynthesis of this compound can be delineated into three major stages: (I) Formation of the 11-oxo-cucurbitadienol backbone, (II) Hydroxylation to form the 11-oxo-mogrol aglycone, and (III) Sequential glycosylation to yield this compound.
Stage I: Synthesis of the 11-Oxo-Cucurbitadienol Core
The pathway initiates from the mevalonate (MVA) pathway in the cytoplasm, which produces the universal C30 isoprenoid precursor, squalene.[7]
-
Epoxidation of Squalene: Squalene is first epoxidized at the C2-C3 position by a Squalene Epoxidase (SQE) to form 2,3-oxidosqualene .[7][8]
-
Cyclization to Cucurbitadienol: Cucurbitadienol Synthase (CS) , a key rate-limiting oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form the foundational tetracyclic triterpenoid skeleton, cucurbitadienol .[7][9]
-
C-11 Oxidation: The multifunctional cytochrome P450 enzyme, CYP87D18 , acts on cucurbitadienol. This enzyme is critical as it catalyzes the oxidation at the C-11 position to produce both 11-hydroxy-cucurbitadienol and 11-oxo-cucurbitadienol .[5][6][10] The formation of 11-oxo-cucurbitadienol directs the metabolic flux towards the 11-oxo series of mogrosides.
Stage II: Formation of the 11-Oxo-Mogrol Aglycone
Following the establishment of the 11-oxo core, further hydroxylations are required to produce the final aglycone ready for glycosylation. This process mirrors the formation of the standard mogrol aglycone and involves additional CYP450s and an epoxide hydrolase to introduce hydroxyl groups at the C-3, C-24, and C-25 positions, ultimately forming 11-oxo-mogrol . The precise sequence and specific enzymes for these steps on the 11-oxo backbone are inferred from the broader mogrol pathway.[2][11]
Stage III: Glycosylation to this compound
The final stage involves the sequential addition of glucose moieties from UDP-glucose to the 11-oxo-mogrol aglycone, catalyzed by UDP-glucosyltransferases (UGTs).
-
First Glucosylation (C-24): A UGT, likely UGT720-269-1 , catalyzes the primary glucosylation at the C-24 hydroxyl group of 11-oxo-mogrol to form 11-Oxomogroside I-A1 . This is inferred from the known activity of UGT720-269-1, which adds glucose to the C-24 position of mogrol.[12]
-
Second Glucosylation (C-3): The same enzyme, UGT720-269-1 , then catalyzes the addition of a second glucose molecule to the C-3 hydroxyl group of 11-Oxomogroside I-A1, yielding the final product, This compound .[12]
Quantitative Data
While detailed enzyme kinetic parameters (Km, kcat) for the specific enzymes in the this compound pathway are not extensively documented in the literature, several studies provide valuable quantitative data on product yields from heterologous expression systems and bioconversion efficiencies.
| Product | Enzyme(s) | Host System | Substrate | Yield / Conversion Rate | Reference |
| Mogroside II-E | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | Transgenic Tobacco (N. benthamiana) | 2,3-oxidosqualene | 339.27 to 5663.55 ng/g Fresh Weight (FW) | [13] |
| Sweet Mogrosides | UGT94-289-3 | In vitro enzyme assay | Mogroside III | ~95% conversion | [4] |
| Siamenoside I | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | Transgenic A. thaliana | 2,3-oxidosqualene | 29.65 to 1036.96 ng/g FW | [13] |
| 11-oxo-cucurbitadienol, 11-hydroxy-cucurbitadienol | CYP87D18, SgCbQ | Yeast (S. cerevisiae) | 2,3-oxidosqualene | Products detected and confirmed by LC-SPE-NMR-MS | [5][6] |
Experimental Protocols
The elucidation of the this compound pathway has relied on a combination of transcriptomics, heterologous expression, and analytical chemistry. Below are summarized methodologies for key experiments.
Functional Characterization of Enzymes in Yeast
This protocol is a generalized workflow for identifying the function of pathway enzymes like CYP450s and UGTs by expressing them in a microbial host.
-
Gene Cloning and Vector Construction: Candidate genes (e.g., CYP87D18) are amplified from S. grosvenorii cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52). For CYP450s, co-expression with a cytochrome P450 reductase (CPR), such as AtCPR from Arabidopsis thaliana, is essential for activity.[2]
-
Yeast Transformation: The expression vectors are transformed into a suitable Saccharomyces cerevisiae strain. Lanosterol synthase-deficient strains (e.g., GIL77) are often used for characterizing oxidosqualene cyclases to prevent the diversion of precursors into sterol biosynthesis.[9]
-
Culture and Induction: Transformed yeast is cultured in selective media. Gene expression is induced by transferring the culture to a medium containing galactose.
-
Substrate Feeding (for UGTs): For characterizing glycosyltransferases, the aglycone substrate (e.g., mogrol or 11-oxo-mogrol) is fed to the induced yeast culture.
-
Metabolite Extraction: Yeast cells are harvested, and metabolites are extracted using an organic solvent like ethyl acetate or by alkaline lysis followed by solvent extraction.
-
Product Analysis: The extracts are concentrated, redissolved, and analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the enzymatic products by comparing their retention times and mass spectra to authentic standards.[5][6]
Quantitative Analysis of Mogrosides by HPLC-MS/MS
This method is used for the precise quantification of mogrosides in plant tissues.
-
Sample Preparation: Plant material (e.g., transgenic leaves) is flash-frozen, lyophilized, and ground to a fine powder.[13]
-
Extraction: A known mass of the powdered tissue is extracted with 80% methanol using ultrasonication for approximately 1 hour at room temperature. The mixture is then centrifuged to pellet cell debris.[13]
-
Concentration and Dilution: The supernatant is collected, concentrated under a stream of nitrogen, and redissolved in a known volume of methanol for analysis.[13]
-
HPLC-MS/MS Analysis:
-
Chromatography: Separation is performed on a C18 column. A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile (B).[13]
-
Mass Spectrometry: The column effluent is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
Quantification: Quantification is achieved using a multiple reaction monitoring (MRM) method. This involves monitoring a specific precursor-to-product ion transition for each mogroside. A standard curve is generated using authentic standards of known concentrations to calculate the amount of each mogroside in the sample.[13]
-
Conclusion and Future Outlook
The biosynthetic pathway to this compound highlights the elegant complexity of plant secondary metabolism. The discovery of the multifunctional oxidase CYP87D18 as the catalyst for the C-11 oxidation of cucurbitadienol is a pivotal finding, establishing the origin of the 11-oxo series of mogrosides.[5][6] Subsequent glycosylation steps, mediated by UGTs like UGT720-269-1, complete the synthesis.[12]
For researchers and drug development professionals, this knowledge opens several avenues. The elucidated pathway provides a genetic toolkit for the metabolic engineering of microbial or plant hosts to produce specific mogrosides, including those with potentially unique pharmacological properties. Understanding the structure-activity relationship of different mogrosides, such as the impact of the 11-oxo group on sweetness or bioactivity, can guide the development of next-generation natural sweeteners and targeted therapeutics. Further research should focus on obtaining detailed kinetic data for all enzymes in the pathway and exploring the full range of substrates accepted by these versatile biocatalysts.
References
- 1. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. uniprot.org [uniprot.org]
- 11. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 11-Oxomogroside IIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 11-Oxomogroside IIE, a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and further investigation of this natural compound in drug discovery and development.
Mass Spectrometry Data
High-resolution mass spectrometry using Electrospray Ionization Time-of-Flight (ESI-TOF) has been employed to determine the molecular formula of this compound.
| Ion | Observed m/z | Molecular Formula | Calculated m/z | Error (ppm) |
| [M-H]⁻ | 799.4738 | C₄₂H₇₂O₁₄ | 799.4844 | -1.6 |
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound has been achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR chemical shifts are summarized below.
¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 1.42, 2.05 | m | |
| 2 | 1.70, 1.85 | m | |
| 3 | 3.25 | dd | 11.5, 4.5 |
| 5 | 5.65 | dd | 5.5, 2.5 |
| 7 | 1.55, 2.20 | m | |
| 12 | 1.80, 2.10 | m | |
| 13 | 1.88 | m | |
| 14 | 1.05 | s | |
| 15 | 1.35, 1.95 | m | |
| 16 | 1.45, 1.90 | m | |
| 17 | 1.50 | m | |
| 18 | 0.90 | s | |
| 19 | 1.02 | s | |
| 20 | 1.65 | m | |
| 21 | 0.95 | d | 6.5 |
| 22 | 1.25, 1.50 | m | |
| 23 | 3.80 | m | |
| 24 | 3.40 | m | |
| 26 | 1.20 | s | |
| 27 | 1.22 | s | |
| 30 | 0.85 | s | |
| Glc I (C-3) | |||
| 1' | 4.55 | d | 7.5 |
| 2' | 3.20 | m | |
| 3' | 3.40 | m | |
| 4' | 3.30 | m | |
| 5' | 3.45 | m | |
| 6' | 3.70, 3.90 | m | |
| Glc II (C-24) | |||
| 1'' | 4.45 | d | 8.0 |
| 2'' | 3.15 | m | |
| 3'' | 3.35 | m | |
| 4'' | 3.25 | m | |
| 5'' | 3.40 | m | |
| 6'' | 3.65, 3.85 | m |
¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Glc I (C-3) | ||
| 1 | 39.5 | 1' | 105.5 |
| 2 | 28.0 | 2' | 75.0 |
| 3 | 89.0 | 3' | 78.0 |
| 4 | 40.0 | 4' | 71.5 |
| 5 | 142.0 | 5' | 77.5 |
| 6 | 122.0 | 6' | 62.5 |
| 7 | 41.0 | Glc II (C-24) | |
| 8 | 40.5 | 1'' | 104.5 |
| 9 | 50.0 | 2'' | 74.5 |
| 10 | 38.0 | 3'' | 77.0 |
| 11 | 211.0 | 4'' | 71.0 |
| 12 | 48.0 | 5'' | 77.0 |
| 13 | 49.0 | 6'' | 62.0 |
| 14 | 51.0 | ||
| 15 | 34.0 | ||
| 16 | 29.0 | ||
| 17 | 52.0 | ||
| 18 | 16.0 | ||
| 19 | 19.0 | ||
| 20 | 36.0 | ||
| 21 | 18.0 | ||
| 22 | 35.0 | ||
| 23 | 68.0 | ||
| 24 | 78.0 | ||
| 25 | 72.0 | ||
| 26 | 29.5 | ||
| 27 | 30.0 | ||
| 28 | 28.5 | ||
| 29 | 17.0 | ||
| 30 | 25.0 |
Experimental Protocols
NMR Spectroscopy
NMR spectra were acquired on a Bruker Avance 500 MHz instrument equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[1] Samples of this compound (approximately 1.4-2 mg) were dissolved in deuterated methanol (CD₃OD, 130-150 µL).[1] The solvent signals were used as internal references for ¹H (δH 3.30 ppm) and ¹³C (δC 49.0 ppm) chemical shifts.[1] The complete assignment of proton and carbon signals was achieved through a combination of 1D (¹H, ¹³C) and 2D NMR experiments, including COSY, HSQC-DEPT, HMBC, and NOESY.[1]
Mass Spectrometry
The mass spectral data for this compound was obtained using an ESI-TOF mass spectrometer.[1] The analysis in negative ion mode revealed a prominent [M-H]⁻ ion, which was used for the accurate mass measurement and subsequent determination of the molecular formula.[1]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
A Technical Guide to the Chemoenzymatic Synthesis of 11-Oxomogroside IIE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed chemoenzymatic pathway for the synthesis of 11-Oxomogroside IIE, a cucurbitane-type triterpenoid glycoside. Due to the limited availability of direct chemical synthesis routes in the current literature, this document outlines a plausible strategy based on the isolation of a natural precursor, Mogroside IIE, followed by a targeted chemical or enzymatic oxidation. This guide also includes detailed experimental protocols for related enzymatic modifications of the precursor and discusses the biological context of mogrosides.
Introduction to this compound
This compound is a derivative of mogrol, the core aglycone of the intensely sweet compounds known as mogrosides, which are extracted from the fruit of Siraitia grosvenorii (monk fruit). Mogroside IIE itself is a diglycoside of mogrol and is noted for its bitter taste, serving as a biosynthetic precursor to the sweeter, more highly glycosylated mogrosides like Mogroside V. The introduction of a ketone at the C-11 position of the mogrol skeleton is a key structural modification found in some natural mogrosides and is believed to influence their biological activity. The oxygenated function at the C-11 position is suggested to be responsible for the taste of these compounds.
Proposed Chemoenzymatic Synthesis of this compound
The proposed synthesis of this compound is a two-stage process that begins with the isolation of the natural precursor, Mogroside IIE, followed by the selective oxidation of the C-11 hydroxyl group.
Stage 1: Isolation of Mogroside IIE (Starting Material)
Mogroside IIE is the predominant mogroside in the early stages of monk fruit maturity. Therefore, unripe S. grosvenorii fruits are the primary source for isolating this starting material.
-
Experimental Protocol: Extraction and Purification of Mogroside IIE
-
Harvesting: Collect unripe fruits of S. grosvenorii (approximately 15-45 days after flowering).
-
Extraction: The fresh fruits are homogenized and extracted with an 80:20 methanol-water solution using ultrasonication for 30 minutes.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to separate the different mogrosides. Fractions containing Mogroside IIE are identified by thin-layer chromatography (TLC) and pooled.
-
Final Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to obtain Mogroside IIE of high purity.
-
Characterization: The structure and purity of the isolated Mogroside IIE are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Stage 2: Selective Oxidation of the C-11 Hydroxyl Group
This crucial step involves the conversion of the C-11 hydroxyl group of Mogroside IIE to a ketone. Two potential approaches are proposed: chemical oxidation and enzymatic oxidation.
-
Approach A: Chemical Oxidation (Proposed)
Drawing parallels from the synthesis of 11-keto steroids, various chemical oxidants could be employed for the selective oxidation of the secondary alcohol at C-11. Challenges include achieving high selectivity without affecting other hydroxyl groups on the mogrol backbone or the sugar moieties.
-
Proposed Experimental Protocol: Chemical Oxidation
-
Protection of Vicinal Diols (if necessary): The hydroxyl groups on the glucose moieties may need to be protected using standard protecting group chemistry to prevent unwanted side reactions.
-
Oxidation: The protected Mogroside IIE is dissolved in a suitable solvent (e.g., dichloromethane or acetone). An excess of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane, is added portion-wise at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Workup and Deprotection: Upon completion, the reaction is quenched, and the product is extracted. The protecting groups are then removed under appropriate conditions.
-
Purification: The resulting this compound is purified by column chromatography and preparative HPLC.
-
-
Approach B: Enzymatic Oxidation (Proposed)
In the biosynthesis of mogrosides, cytochrome P450 (CYP) enzymes are responsible for the hydroxylation of the mogrol skeleton, including at the C-11 position by an enzyme identified as CYP87D18[1]. It is plausible that a dehydrogenase or a P450 enzyme with oxidase activity could catalyze the subsequent oxidation of the C-11 hydroxyl to a ketone.
-
Proposed Experimental Protocol: Enzymatic Oxidation
-
Enzyme Selection: A screening of microbial strains known for producing oxidoreductases or specific CYP enzymes with activity on triterpenoids would be conducted. Alternatively, recombinant expression of candidate enzymes (e.g., specific 11β-hydroxysteroid dehydrogenases) could be pursued.
-
Biotransformation: Mogroside IIE is incubated with the selected whole-cell biocatalyst or isolated enzyme in a suitable buffer system.
-
Reaction Conditions: The pH, temperature, and incubation time are optimized for maximal conversion.
-
Extraction and Purification: The product, this compound, is extracted from the reaction mixture and purified using chromatographic techniques as described above.
-
Experimental Data and Protocols for a Related Transformation
While a direct protocol for the synthesis of this compound is not available, detailed studies on the enzymatic modification of the precursor, Mogroside IIE, have been published. The following data and protocol for the enzymatic transglycosylation of Mogroside IIE serve as a valuable reference for conducting enzymatic reactions with this substrate.
Table 1: Quantitative Data for Enzymatic Transglycosylation of Mogroside IIE
| Parameter | Optimal Value/Range |
| Substrate (Mogroside IIE) | 3% (w/v) |
| Glycosyl Donor (Starch) | 6% (w/v) |
| Enzyme | Cyclodextrin glucanotransferase (CGTase) |
| Enzyme Concentration | 35-40 U/g of Mogroside IIE |
| Temperature | 60-65 °C |
| pH | 5.5-6.5 |
| Buffer System | HAc-NaAc or H3PO4-K3PO4 |
| Optimal Reaction Time | 24-36 hours |
-
Experimental Protocol: Enzymatic Transglycosylation of Mogroside IIE
-
Reaction Setup: A solution of 3% Mogroside IIE and 6% soluble starch is prepared in a buffer of pH 6.0 (e.g., sodium acetate buffer).
-
Enzyme Addition: Cyclodextrin glucanotransferase (CGTase) is added to the solution at a concentration of 40 U per gram of Mogroside IIE.
-
Incubation: The reaction mixture is incubated at 65 °C for 24 to 36 hours with gentle agitation.
-
Reaction Termination: The reaction is terminated by heating the mixture to 100 °C for 10 minutes to denature the enzyme.
-
Product Analysis: The resulting mixture of transglycosylated mogrosides can be analyzed and purified by HPLC.
-
Visualization of Workflows and Pathways
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Diagram 2: Keap1-Nrf2 Antioxidant Pathway Modulated by Mogrosides
Caption: Mogrosides can activate the Keap1-Nrf2 pathway to enhance cellular antioxidant defenses.
Conclusion
The synthesis of this compound presents a compelling challenge for synthetic and medicinal chemists. While a direct, well-established synthetic route is not yet available, this guide outlines a feasible chemoenzymatic strategy starting from the natural precursor, Mogroside IIE. The proposed oxidation at the C-11 position, inspired by biosynthetic pathways and analogous chemical transformations, offers a promising avenue for obtaining this compound for further research into its biological activities and potential therapeutic applications. The provided experimental data and protocols for the enzymatic modification of Mogroside IIE will be valuable for researchers working with this class of molecules. Further investigation into specific oxidoreductases that can act on the mogrol skeleton is warranted to develop a fully enzymatic and highly selective synthesis of this compound.
References
Cucurbitane Glycosides: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitane glycosides, a class of tetracyclic triterpenoids predominantly found in the Cucurbitaceae family of plants, have garnered significant attention for their diverse and potent biological activities.[1][2] These compounds are characterized by a unique 19-(10→9β)-abeo-10α-lanost-5-ene skeleton and are known for their bitter taste.[3][4] Historically used in traditional medicine, modern scientific investigation has begun to unravel the molecular mechanisms underlying their therapeutic effects, revealing a promising potential for the development of novel pharmaceuticals.
This technical guide provides a comprehensive literature review of cucurbitane glycosides, focusing on their chemical structures, significant biological activities, and the signaling pathways they modulate. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of molecular interactions and experimental workflows. The information presented herein aims to facilitate a deeper understanding of these complex natural products and to support ongoing and future research in this exciting field.
Quantitative Data on Biological Activities
The biological activities of cucurbitane glycosides are extensive, with a significant body of research focusing on their anticancer and anti-inflammatory properties. The following tables summarize the in vitro potencies of various cucurbitane glycosides against different cancer cell lines and inflammatory models, primarily presented as IC50 values (the concentration required to inhibit 50% of the biological activity).
Table 1: Anticancer Activity of Cucurbitane Glycosides (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Cucurbitacin B | MCF-7 | Breast Cancer | 4.12 µM | [5] |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 3.68 µM | [5] |
| Cucurbitacin B | MDA-MB-231, MDA-MB-435, BT-549, MCF-7, HS578T, NCI/ADR-RES | Breast Cancer | 18.6 - 83.2 nM | [3] |
| Cucurbitacin B | HUVEC | Umbilical Vein Endothelial | 0.03 µM | [3] |
| Cucurbitacin B | SRB1, SRB12, SCC13, COLO16 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 µM | [6] |
| Cucurbitacin D | HUVEC | Umbilical Vein Endothelial | 0.28 µM | [3] |
| Cucurbitacin E | HuT-78 | Cutaneous T-cell Lymphoma | 17.38 µM | [7] |
| Cucurbitacin E | SeAx | Cutaneous T-cell Lymphoma | 22.01 µM | [7] |
| Cucurbitacin I | HuT-78 | Cutaneous T-cell Lymphoma | 13.36 µM | [7] |
| Cucurbitacin I | SeAx | Cutaneous T-cell Lymphoma | 24.47 µM | [7] |
| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 0.2726 µM | [4] |
| Cucurbitacin I | BXPC-3 | Pancreatic Cancer | 0.3852 µM | [4] |
| Cucurbitacin I | CFPAC-1 | Pancreatic Cancer | 0.3784 µM | [4] |
| Cucurbitacin I | SW 1990 | Pancreatic Cancer | 0.4842 µM | [4] |
| Cucurbitacin IIb | HeLa | Cervical Cancer | 7.3 µM | |
| Cucurbitacin IIb | A549 | Lung Cancer | 7.8 µM | |
| Mogroside V | PANC-1 | Pancreatic Cancer | Concentration- and time-dependent inhibition | |
| Charantoside H, J, K, Momorcharacoside A, Goyaglycoside-l | - | - | Moderate α-glucosidase inhibition (IC50: 28.40 - 63.26 µM) | [8] |
Table 2: Anti-inflammatory Activity of Cucurbitane Glycosides
| Compound/Extract | Assay | Model | IC50/Inhibition | Reference |
| Bryoniosides & others | TPA-induced inflammation | Mouse ear | ID50: 0.2-0.6 mg/ear | [1][9] |
| Kuguaovins A–G & others | Anti-NO production | RAW 264.7 cells | IC50: 15–35 μM | [10] |
| Compounds from M. charantia | NO production inhibition | RAW 264.7 cells | IC50: 14.3 ± 1.6 to 41.4 ± 3.1 μM | |
| Compounds 6 & 8 from M. charantia | NF-κB inhibition (TNFα-stimulated) | HepG2 cells | IC50: 0.4 µM | [4] |
| Mogroside V | LPS-induced airway inflammation | Mouse model | 5 and 10 mg/kg inhibited inflammation | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of cucurbitane glycosides.
Extraction and Isolation of Cucurbitane Glycosides
This protocol is a generalized procedure based on common practices for extracting and isolating cucurbitane glycosides from plant material.
Materials:
-
Fresh or dried plant material (e.g., fruits, roots)
-
Ethanol (70-95%)
-
Solvents for liquid-liquid extraction (e.g., n-hexane, ethyl acetate, n-butanol)
-
Column chromatography materials (e.g., silica gel, Diaion HP-20 resin)
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction:
-
Macerate or powder the plant material.
-
Extract the material with 70-95% ethanol at room temperature or with gentle heating (e.g., 50°C) for several hours to days. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition with a non-polar solvent like n-hexane to remove lipids and pigments.
-
Next, partition the aqueous layer with a moderately polar solvent such as ethyl acetate, which often contains the cucurbitane aglycones.
-
Finally, partition the remaining aqueous layer with a polar solvent like n-butanol to isolate the more polar cucurbitane glycosides.
-
-
Chromatographic Separation:
-
Subject the desired fraction (e.g., the ethyl acetate or n-butanol fraction) to column chromatography.
-
For initial fractionation, a macroporous resin like Diaion HP-20 can be used, eluting with a stepwise gradient of water and ethanol.
-
Further purify the resulting fractions using silica gel column chromatography with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol).
-
Monitor the separation process using TLC.
-
-
Final Purification:
-
Purify the isolated compounds to homogeneity using preparative HPLC.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Cucurbitane glycoside stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cucurbitane glycoside in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.
-
Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by assessing the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Cucurbitane glycoside stock solution
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the cucurbitane glycoside for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the cucurbitane glycoside for 24 hours. Include a control group with LPS only and a blank group with cells only.
-
-
Nitrite Standard Curve Preparation:
-
Prepare a serial dilution of the sodium nitrite standard in the cell culture medium to create a standard curve.
-
-
Griess Reaction:
-
After the 24-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of inhibition of NO production by the cucurbitane glycoside compared to the LPS-only control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful technique for determining the chemical structure of isolated cucurbitane glycosides.
Materials:
-
Purified cucurbitane glycoside sample (>95% purity)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6, D2O)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified compound (typically 1-10 mg for 13C-NMR) in approximately 0.5 mL of the appropriate deuterated solvent. The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) NMR spectra, including 1H-NMR and 13C-NMR.
-
Acquire two-dimensional (2D) NMR spectra to establish correlations between protons and carbons. Common 2D NMR experiments include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra to assign all proton and carbon signals and determine the complete chemical structure of the cucurbitane glycoside, including the aglycone and the sugar moieties, as well as their linkage points.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Cucurbitane Glycosides
Cucurbitane glycosides exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory effects of cucurbitane glycosides on the JAK/STAT and NF-κB pathways.
Caption: Inhibition of the JAK/STAT signaling pathway by cucurbitane glycosides.
Caption: Inhibition of the NF-κB signaling pathway by cucurbitane glycosides.
Experimental Workflow for Natural Product-Based Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of cucurbitane glycosides as potential therapeutic agents.
Caption: A generalized workflow for cucurbitane glycoside drug discovery.
Conclusion
Cucurbitane glycosides represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer and inflammation, coupled with a growing understanding of their molecular mechanisms of action, positions them as promising candidates for future drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into these fascinating natural products. Continued investigation into the structure-activity relationships, bioavailability, and safety profiles of cucurbitane glycosides will be crucial in translating their therapeutic promise into clinical applications.
References
- 1. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Inhibition of Nuclear Transcription Factor-κB and Activation of Peroxisome Proliferator-Activated Receptors in HepG2 Cells by Cucurbitane-Type Triterpene Glycosides from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
Methodological & Application
"HPLC method for quantification of 11-Oxomogroside IIE"
An HPLC-Based Application and Protocol for the Quantification of 11-Oxomogroside V
Introduction
11-Oxomogroside V is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is a derivative of Mogroside V, the primary sweetening component of monk fruit extract. Like other mogrosides, 11-Oxomogroside V is a natural, non-caloric sweetener with potent antioxidant properties.[1][2][3][4] The increasing use of monk fruit extract in the food and beverage industry necessitates reliable analytical methods for the quantification of its various bioactive constituents to ensure product quality and consistency. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 11-Oxomogroside V in various sample matrices.
Chemical Structure
While a detailed signaling pathway for 11-Oxomogroside V is not extensively elucidated in public literature, its primary role as a natural sweetener and antioxidant is well-documented.[1][2][3][4]
Experimental Workflow
The following diagram outlines the general workflow for the quantification of 11-Oxomogroside V using HPLC.
References
Enzymatic Route to Sweetness: Converting 11-Oxomogroside IIE to High-Intensity Sweeteners
Application Note
Introduction
The demand for natural, low-calorie sweeteners has driven research into the modification of mogrosides, the sweet compounds found in monk fruit (Siraitia grosvenorii). While highly glycosylated mogrosides like Mogroside V are intensely sweet, precursors with fewer glucose units, such as 11-Oxomogroside IIE, can be bitter or tasteless.[1] This document outlines the enzymatic conversion of this compound into sweeter mogrosides through sequential glycosylation, offering a biocatalytic approach to enhance the sweetness profile of mogroside extracts. This method is particularly relevant for researchers in natural product chemistry, food science, and drug development focused on sweeteners and their derivatives.
Principle
The conversion of this compound to sweeter mogrosides, such as 11-Oxomogroside V, is achieved through a series of enzymatic glycosylation steps. Uridine diphosphate (UDP)-glycosyltransferases (UGTs) are key enzymes that catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose (UDPG), to the mogroside acceptor molecule.[2] By selecting specific UGTs with desired regioselectivity, glucose units can be added in a controlled manner to the existing glucose moieties on the this compound backbone, elongating the sugar chains and thereby increasing the sweetness. Engineered UGTs with enhanced catalytic efficiency have been developed to facilitate this process.[2]
Key Enzymes in the Conversion Pathway
Several UDP-glycosyltransferases have been identified and engineered for the glycosylation of mogrosides:
-
UGTMS1 and its engineered variant UGTMS1-M7: These enzymes are capable of adding a glucose unit to Mogroside IIE, converting it to Mogroside IIIA. The engineered variant UGTMS1-M7 shows significantly increased catalytic efficiency.[2]
-
UGTMS2: This enzyme exhibits broad substrate specificity and can further glycosylate intermediates like Mogroside IIIA and IVA to produce more complex mogrosides.[2]
-
UGT94-289-3: This enzyme is also involved in the branched glycosylation of mogrosides and can convert Mogroside IIE and III into sweeter mogrosides with four to six glucose units.[3]
The general enzymatic pathway for the conversion of this compound would mirror that of Mogroside IIE, leading to the corresponding 11-oxo derivatives.
Experimental Workflow
The overall workflow for the enzymatic conversion of this compound involves several key stages:
-
Enzyme Production: Recombinant UGTs are expressed in a suitable host system, such as Escherichia coli, and purified.
-
Enzymatic Reaction: The purified enzyme is incubated with the this compound substrate and the UDPG sugar donor under optimized reaction conditions (pH, temperature, and time).
-
Product Analysis: The reaction mixture is analyzed, typically by High-Performance Liquid Chromatography (HPLC), to monitor the consumption of the substrate and the formation of the desired sweeter mogrosides.
-
Product Purification: The target sweet mogroside can be purified from the reaction mixture using chromatographic techniques.
Below is a visual representation of the general experimental workflow:
Signaling Pathway Diagram
The enzymatic conversion of this compound to sweeter mogrosides is a sequential process. The following diagram illustrates the stepwise addition of glucose units, starting from the tasteless or bitter this compound.
References
Application Notes & Protocols: Biotransformation of 11-Oxomogroside IIE by Microbial Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxomogroside IIE, a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, is characterized by a bitter taste, limiting its application as a natural sweetener. This document outlines the enzymatic biotransformation of this compound into sweeter, more valuable mogrosides through microbial glycosyltransferases. This process, known as glycosylation, involves the addition of glucose moieties to the this compound core structure, effectively masking its bitterness and enhancing its sweetness profile. These application notes provide detailed protocols for the enzymatic glycosylation of this compound and methods for analyzing the resulting products.
Introduction
Mogrosides, the primary active compounds in monk fruit (Siraitia grosvenorii), are renowned for their intense sweetness and are widely used as natural, non-caloric sweeteners. The sweetness of a mogroside is largely determined by the number and location of its glucose units.[1][2] Mogrosides with fewer than three glucose moieties, such as Mogroside IIE and its 11-oxo variant, are typically tasteless or bitter.[1] Microbial enzymes offer a precise and efficient means to modify these bitter precursors into highly sweet compounds like Mogroside V.
This document focuses on the application of microbial uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) to catalyze the glycosylation of this compound. UGTs are a class of enzymes that transfer a glycosyl group from an activated nucleotide sugar, such as UDP-glucose (UDPG), to an acceptor molecule. Specific UGTs, such as SgUGT94-289-3, have demonstrated high efficiency in the glycosylation of Mogroside IIE, converting it into a variety of sweeter mogrosides.[2][3] By adapting these principles, a similar biotransformation pathway can be applied to this compound.
Quantitative Data Summary
The following tables present representative data from the biotransformation of mogrosides using microbial enzymes. While specific data for this compound is not extensively available, the provided data for analogous compounds like Mogroside IIE and Mogroside V serve as a benchmark for expected outcomes.
Table 1: Michaelis-Menten Kinetic Parameters for Mogroside V Deglycosylation
| Substrate | Enzyme | K | k | Reference |
| Mogroside V | Immobilized β-glucosidase | 0.33 | 0.044 |
Table 2: Product Yields from Mogroside V Biotransformation by Fungal Endophytes
| Microorganism | Substrate (g/L) | Product(s) | Yield (g/L) | Fermentation Time | Reference |
| Aspergillus sp. S125 | 10 | Mogroside IIA and Aglycone | 4.5 and 3.6 | 3 days | |
| Muyocopron sp. A5 | 7.5 | Siamenoside I | 4.88 | 36 hours |
Table 3: Catalytic Efficiency of UGTs on Mogroside IIE
| Enzyme | Substrate | Product | Catalytic Ability (mU/mg) | Reference |
| UGTMS1 | Mogroside IIE | Mogroside IIIA | 12.42 | [1] |
| UGT94-289-3 | Mogroside IIE | Mogroside III | 0.021 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Glycosylation of this compound
This protocol describes the in vitro enzymatic reaction for the glycosylation of this compound using a recombinant microbial glycosyltransferase.
Materials:
-
This compound (substrate)
-
Recombinant Glycosyltransferase (e.g., SgUGT94-289-3)
-
UDP-glucose (UDPG) (sugar donor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Methanol (for reaction termination)
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
1 mM this compound
-
2 mM UDPG
-
5 µM recombinant glycosyltransferase
-
Reaction buffer to a final volume of 100 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
At each time point, withdraw a 20 µL aliquot and terminate the reaction by adding an equal volume of methanol.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at 12,000 x g for 10 minutes to pellet the enzyme.
-
Collect the supernatant for analysis by High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Whole-Cell Biotransformation of this compound
This protocol outlines the use of whole microbial cells, such as Aspergillus niger or Saccharomyces cerevisiae, for the biotransformation of this compound.
Materials:
-
Microbial strain (e.g., Aspergillus niger)
-
Appropriate culture medium (e.g., Potato Dextrose Broth for fungi)
-
This compound
-
Shake flask
-
Incubator shaker
-
Ethyl acetate (for extraction)
-
Rotary evaporator
Procedure:
-
Microbial Culture Preparation:
-
Inoculate the microbial strain into the culture medium in a shake flask.
-
Incubate at 28°C with shaking at 180 rpm for 48-72 hours to obtain a seed culture.
-
-
Biotransformation:
-
Inoculate a fresh flask of culture medium with the seed culture.
-
Add this compound to the culture to a final concentration of 1 g/L.
-
Continue incubation under the same conditions for 3-7 days.
-
-
Extraction of Products:
-
After the incubation period, centrifuge the culture to separate the mycelia and the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Redissolve the dried extract in methanol for analysis by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
References
- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights into the catalytic selectivity of glycosyltransferase SgUGT94-289-3 towards mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 11-Oxomogroside IIE in Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IIE is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This natural compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential health benefits, including its antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical area of research.
These application notes provide a comprehensive guide for assessing the antioxidant activity of this compound using various established in vitro assays. Detailed protocols for commonly employed methods, including the DPPH, ABTS, and FRAP assays, are provided, alongside data on the ROS scavenging capabilities of a closely related compound, 11-oxomogroside V. Furthermore, a potential molecular mechanism of action involving the Keap1-Nrf2 signaling pathway is discussed and visualized.
Data Presentation: Antioxidant Activity of 11-Oxomogroside V
| Assay Type | Reactive Species Scavenged | EC50 (µg/mL) of 11-Oxomogroside V | Reference |
| Chemiluminescence | Superoxide Anion (O₂⁻) | 4.79 | [1][2] |
| Chemiluminescence | Hydrogen Peroxide (H₂O₂) | 16.52 | [1][2] |
| Chemiluminescence | Hydroxyl Radical (•OH) | 146.17 | [1][2] |
| DNA Damage Inhibition | •OH-induced DNA damage | 3.09 | [1][2] |
Note: EC50 is the concentration of the compound that provides 50% of the maximum response or effect. A lower EC50 value indicates higher antioxidant potency.
Experimental Protocols
The following are detailed protocols for three standard antioxidant activity assays that can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain a range of concentrations to be tested.
-
Preparation of positive control: Prepare a stock solution of ascorbic acid and dilute it to a similar concentration range as the test sample.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
-
Dilution of ABTS•⁺ solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples and positive control: Prepare stock solutions and serial dilutions of this compound and Trolox in the appropriate solvent.
-
Assay:
-
Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated as:
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of test samples and standard: Prepare stock solutions and serial dilutions of this compound and the standard (FeSO₄ or Trolox).
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound, standard, or solvent (as a blank) to the wells.
-
Mix and incubate at 37°C for 4-30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity assays.
Potential Signaling Pathway: Keap1-Nrf2 Activation
A plausible mechanism for the antioxidant effect of triterpenoid glycosides like this compound at a cellular level is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Caption: Proposed Keap1-Nrf2 signaling pathway activation.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, leading to their expression and enhanced cellular protection against oxidative damage.
Conclusion
This compound demonstrates significant potential as a natural antioxidant. The provided protocols offer a standardized approach for researchers to quantify its antioxidant capacity using widely accepted in vitro methods. The quantitative data for the related compound, 11-oxomogroside V, serves as a valuable reference point for these investigations. Furthermore, exploring the modulation of the Keap1-Nrf2 pathway can provide deeper insights into the molecular mechanisms underlying the cytoprotective effects of this compound, supporting its development for therapeutic and nutraceutical applications.
References
Application Note: 11-Oxomogroside IIE as a Quantitative Standard for Mogroside Analysis in Research and Quality Control
Introduction
Mogrosides, a group of triterpene glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness and are increasingly utilized as natural, non-caloric sweeteners in the food, beverage, and pharmaceutical industries. The composition and concentration of individual mogrosides, such as Mogroside V, Siamenoside I, and 11-Oxomogroside V, directly impact the sweetness profile and overall quality of monk fruit extracts. Consequently, accurate and reliable analytical methods are imperative for the quality control of raw materials and finished products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method utilizing 11-Oxomogroside IIE as a primary analytical standard for the simultaneous quantification of major mogrosides. This compound, a significant mogroside in its own right, offers a stable and reliable reference point for the comprehensive analysis of mogroside profiles.
Key Applications
-
Quality control of Siraitia grosvenorii fruit extracts.
-
Purity assessment and standardization of mogroside-based sweeteners.
-
Pharmacokinetic and metabolic studies of mogrosides.
-
Research and development of new food and drug formulations containing mogrosides.
Analytical Principle
The method employs reverse-phase HPLC coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. A C18 column is used to separate the various mogrosides based on their hydrophobicity. This compound is used to generate a calibration curve, and the concentrations of other mogrosides in the sample are determined by referencing this curve. For accurate quantification of multiple mogrosides using a single standard, the determination of relative response factors (RRFs) is recommended, especially for UV detection, to compensate for differences in molar absorptivity between this compound and other mogrosides.
Experimental Protocols
Sample Preparation: Extraction of Mogrosides from Siraitia grosvenorii Fruit
This protocol describes an efficient method for extracting mogrosides from dried monk fruit powder.
Materials and Reagents:
-
Dried Siraitia grosvenorii fruit powder
-
80% Methanol in water (v/v), HPLC grade
-
Deionized water, 18 MΩ·cm
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of dried monk fruit powder into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath at 40°C for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction (steps 2-6) on the pellet with another 25 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined supernatant to dryness under reduced pressure or with a gentle stream of nitrogen.
-
Reconstitute the dried extract in 5 mL of 50% methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
Preparation of Standard Solutions and Calibration Curve
Materials:
-
This compound analytical standard (≥98% purity)
-
50% Methanol in water (v/v), HPLC grade
Procedure:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of 50% methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50% methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 200 µg/mL (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Calibration Curve Construction: Inject each working standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of >0.999 is desirable.
HPLC-UV Method for Mogroside Analysis
This protocol provides the chromatographic conditions for the separation and quantification of mogrosides.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 20-35% B
-
10-25 min: 35-50% B
-
25-30 min: 50-80% B
-
30-35 min: 80% B (hold)
-
35-36 min: 80-20% B
-
36-40 min: 20% B (hold for equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Determination of Relative Response Factors (RRFs) - Optional but Recommended
For enhanced accuracy when using a single standard for multiple analytes, RRFs should be determined.
Procedure:
-
Prepare a standard solution containing a known concentration of this compound and the other mogrosides of interest (e.g., Mogroside V, Siamenoside I).
-
Inject this solution into the HPLC system.
-
Calculate the RRF for each mogroside relative to this compound using the following formula:
RRF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of Standard / Concentration of Standard)
-
Once the RRFs are established, the concentration of each mogroside in a sample can be calculated using:
Concentration of Analyte = (Peak Area of Analyte / RRF) / (Slope of Standard's Calibration Curve)
Data Presentation
The following tables summarize typical quantitative data for the analysis of major mogrosides using a validated HPLC method. This data demonstrates the performance characteristics of the analytical approach.
Table 1: Linearity and Range for Mogroside Analysis
| Mogroside | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| This compound | 1.0 - 200 | y = 4587.1x - 321.5 | 0.9997 |
| Mogroside V | 1.0 - 500 | y = 5210.8x - 450.2 | 0.9999 |
| Siamenoside I | 0.5 - 100 | y = 4985.3x - 215.7 | 0.9995 |
| 11-Oxomogroside V | 0.5 - 150 | y = 4812.6x - 189.4 | 0.9998 |
Table 2: Precision and Accuracy (Recovery) Data
| Mogroside | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |
| This compound | 1.8 | 2.5 | 98.5 - 102.1 |
| Mogroside V | 1.5 | 2.1 | 99.2 - 101.5 |
| Siamenoside I | 2.1 | 2.8 | 97.8 - 103.2 |
| 11-Oxomogroside V | 1.9 | 2.6 | 98.1 - 102.8 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Mogroside | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.2 | 0.7 |
| Mogroside V | 0.1 | 0.4 |
| Siamenoside I | 0.15 | 0.5 |
| 11-Oxomogroside V | 0.18 | 0.6 |
Visualizations
Experimental Workflow for Mogroside Analysis
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of mogrosides using this compound as a standard.
Caption: Workflow for Mogroside Quantification.
Simplified Biosynthesis Pathway of Mogrosides
This diagram shows the simplified biosynthetic relationship between different mogrosides, highlighting the role of this compound as an intermediate.
Caption: Simplified Mogroside Biosynthesis Pathway.
Application Note & Protocol for the Extraction of 11-Oxomogroside IIE from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of 11-Oxomogroside IIE from the fruit of Siraitia grosvenorii (monk fruit). This compound is a cucurbitane triterpenoid glycoside, a class of compounds known for their potential therapeutic properties. This protocol is based on established methods for the extraction of mogrosides from monk fruit and is intended to serve as a foundational procedure for isolating this compound for research and development purposes. The methodology involves a solid-liquid extraction using an ethanol-water mixture, followed by purification using macroporous resin chromatography.
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to southern China.[1] The fruit of this plant is a rich source of triterpenoid glycosides known as mogrosides, which are responsible for its characteristic sweetness and are also being investigated for various pharmacological activities.[2] Among the various mogrosides, this compound is of interest to the scientific community. Notably, Mogroside IIE, a closely related precursor, is a major component in the unripe fruit of S. grosvenorii.[3][4] This protocol details a reproducible method for the extraction and enrichment of mogrosides, including this compound, from monk fruit.
Data Presentation
The following table summarizes quantitative data from a representative study on mogroside extraction from fresh Siraitia grosvenorii fruit. This data provides a benchmark for expected yields and composition of the crude extract.
| Parameter | Value | Reference |
| Plant Material | Fresh Siraitia grosvenorii fruit | Qi et al. |
| Extraction Solvent | 70% Aqueous Ethanol | Qi et al. |
| Mogroside Extract Yield | 0.5% (w/w) | [3] |
| Composition of Mogroside Extract | ||
| Mogroside V | 69.24% | [3] |
| 11-Oxomogroside V | 10.6% | [3] |
| Siamenoside I | 9.8% | [3] |
| Mogroside IV | 4.54% | [3] |
| Total Mogrosides in Extract | 94.18% | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction and purification of this compound from Siraitia grosvenorii fruit.
Part 1: Extraction of Crude Mogroside Mixture
-
Plant Material Preparation:
-
Select fresh, preferably unripe, Siraitia grosvenorii fruits, as Mogroside IIE is more abundant in the early stages of maturity.[4]
-
Wash the fruits thoroughly with distilled water to remove any surface impurities.
-
Dry the fruits in a circulating air oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. Low-temperature drying has been shown to yield higher concentrations of certain mogrosides compared to traditional high-temperature methods.[5]
-
Once dried, grind the fruits into a coarse powder to increase the surface area for efficient extraction.
-
-
Solid-Liquid Extraction:
-
Combine the powdered monk fruit with a 70% aqueous ethanol solution in a solid-to-liquid ratio of 1:4 (w/v).[3]
-
Perform the extraction at 80°C.[3]
-
Repeat the extraction process three times with fresh solvent to ensure maximum recovery of the target compounds.
-
After each extraction cycle, separate the liquid extract from the solid plant material by filtration.
-
-
Concentration of Crude Extract:
-
Pool the filtrates from all extraction cycles.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous solution contains the crude mogroside extract.
-
Part 2: Purification of this compound
-
Macroporous Resin Chromatography:
-
Prepare a column with D101 macroporous adsorbent resin.[3][6]
-
Load the concentrated crude extract onto the prepared column.
-
Wash the column with distilled water to remove sugars and other polar impurities.
-
Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol. A common practice is to first wash with 20% ethanol to remove some impurities, followed by elution of the desired mogrosides with a higher concentration of ethanol (e.g., 50-70%).[6]
-
Collect fractions of the eluate.
-
-
Fraction Analysis and Further Purification:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pool the fractions rich in this compound.
-
For higher purity, a secondary purification step using preparative HPLC with a C18 column may be employed.
-
-
Final Product Preparation:
-
Concentrate the purified fraction under reduced pressure to remove the ethanol.
-
Lyophilize (freeze-dry) the concentrated solution to obtain the purified this compound as a powder.
-
Store the final product in a cool, dry, and dark place.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Steps
Caption: Separation logic for the purification of this compound.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for In Vitro Biological Assays of 11-Oxomogroside V
Introduction
11-Oxomogroside V is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). It is a derivative of Mogroside V and is recognized for its potent antioxidant and potential anti-cancer activities. These properties make it a compound of interest for researchers in drug discovery and development. This document provides an overview of its in vitro biological activities and detailed protocols for relevant assays.
Data Presentation: In Vitro Biological Activities of 11-Oxomogroside V
The following table summarizes the quantitative data from various in vitro assays performed on 11-Oxomogroside V.
| Assay Type | Target | Cell Line/System | Key Findings | Reference |
| Antioxidant Activity | Reactive Oxygen Species (ROS) Scavenging | Chemiluminescence Assay | EC50 (O₂⁻): 4.79 µg/mL | [1][2][3] |
| EC50 (H₂O₂): 16.52 µg/mL | [1][2][3] | |||
| EC50 (•OH): 146.17 µg/mL | [1][2][3] | |||
| Hydroxyl Radical-Induced DNA Damage | In vitro DNA damage assay | EC50: 3.09 µg/mL | [1][2] | |
| Anti-Cancer Activity | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | 91.2% inhibition at 1000 mol ratio/TPA | [3] |
| 50.9% inhibition at 500 mol ratio/TPA | [3] | |||
| 21.3% inhibition at 100 mol ratio/TPA | [3] |
Experimental Protocols
Antioxidant Activity: ROS Scavenging Assay
Objective: To determine the 50% effective concentration (EC50) of 11-Oxomogroside V for scavenging various reactive oxygen species (ROS) using a chemiluminescence-based method.
Materials:
-
11-Oxomogroside V
-
Luminol
-
Hydrogen peroxide (H₂O₂)
-
Superoxide anion (O₂⁻) generating system (e.g., xanthine/xanthine oxidase)
-
Hydroxyl radical (•OH) generating system (e.g., Fenton reaction: FeSO₄ and H₂O₂)
-
Chemiluminescence plate reader
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 11-Oxomogroside V in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS to achieve a range of test concentrations.
-
Prepare working solutions of the ROS generating systems and luminol in PBS according to the instrument manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the test compound (11-Oxomogroside V at different concentrations) or a vehicle control.
-
Add the specific ROS generating system (for O₂⁻, H₂O₂, or •OH) to the wells.
-
Add the luminol solution to initiate the chemiluminescence reaction.
-
Immediately measure the chemiluminescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of ROS scavenging activity for each concentration of 11-Oxomogroside V using the formula: % Scavenging = [(Control Luminescence - Sample Luminescence) / Control Luminescence] x 100
-
Plot the percentage of scavenging against the log of the compound concentration and determine the EC50 value from the dose-response curve.
-
Anti-Cancer Activity: EBV-EA Induction Assay
Objective: To evaluate the inhibitory effect of 11-Oxomogroside V on the induction of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells, a common screening method for potential anti-cancer agents.
Materials:
-
11-Oxomogroside V
-
Raji cells (human B-lymphoblastoid cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) as the inducer
-
n-Butyric acid (for enhancing induction)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-EBV-EA antibody
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of 11-Oxomogroside V (or vehicle control) for a predetermined time (e.g., 2 hours) before induction.
-
-
Induction of EBV-EA:
-
Add TPA and n-butyric acid to the cell cultures to induce EBV-EA expression.
-
Incubate the cells for 48 hours.
-
-
Immunofluorescence Staining:
-
After incubation, wash the cells with PBS.
-
Fix the cells (e.g., with cold acetone).
-
Stain the cells with FITC-conjugated anti-EBV-EA antibody.
-
-
Analysis:
-
Observe the cells under a fluorescence microscope and count the number of fluorescent (EBV-EA positive) cells out of a total of at least 500 cells.
-
Alternatively, analyze the percentage of positive cells using a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of EBV-EA induction using the formula: % Inhibition = [1 - (% Positive Cells in Sample / % Positive Cells in Control)] x 100
-
Visualizations
Caption: Antioxidant mechanism of 11-Oxomogroside V.
Caption: Workflow for the EBV-EA induction assay.
References
Application Notes and Protocols for Cell Culture Studies with Mogrosides
A Note on 11-Oxomogroside IIE: Extensive literature review reveals a notable scarcity of direct cell culture studies specifically investigating this compound. The majority of available research focuses on its precursor, Mogroside IIE, and a related compound, 11-oxo-mogroside V. This document provides detailed application notes and protocols based on the robust data available for Mogroside IIE , which can serve as a valuable starting point for researchers interested in the bioactivity of related mogrosides. The methodologies presented herein for Mogroside IIE are likely adaptable for initiating studies with this compound, with the understanding that optimization will be necessary.
Mogroside IIE: A Bioactive Precursor
Mogroside IIE is a significant cucurbitane triterpenoid glycoside found in the unripe fruit of Siraitia grosvenorii (monk fruit).[1] It is recognized for its potential therapeutic properties, including anti-inflammatory and anti-apoptotic effects. These notes provide protocols for investigating these activities in relevant cell culture models.
I. Anti-Inflammatory Effects in a Pancreatitis Model
This section details the application of Mogroside IIE in a cell culture model of acute pancreatitis, focusing on its ability to inhibit key digestive enzymes.
Data Presentation
Table 1: Effect of Mogroside IIE on Trypsin and Cathepsin B Activity in Pancreatic Acinar Cells
| Cell Line | Treatment | Mogroside IIE Concentration (µM) | Trypsin Activity Inhibition (%) | Cathepsin B Activity Inhibition (%) |
| AR42J | Cerulein + LPS | 5 | ~25% | ~20% |
| AR42J | Cerulein + LPS | 10 | ~45% | ~40% |
| AR42J | Cerulein + LPS | 20 | ~60% | ~55% |
| Primary Pancreatic Acinar Cells | Cerulein + LPS | 5 | ~20% | ~15% |
| Primary Pancreatic Acinar Cells | Cerulein + LPS | 10 | ~40% | ~35% |
| Primary Pancreatic Acinar Cells | Cerulein + LPS | 20 | ~55% | ~50% |
| Data is approximated from graphical representations in the source literature.[2] |
Experimental Protocols
1. Cell Culture and Treatment for Pancreatitis Model
-
Cell Lines:
-
AR42J (rat pancreatic acinar cell line)
-
Primary pancreatic acinar cells (isolated from mice)
-
-
Culture Medium:
-
For AR42J: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For Primary Cells: As per standard isolation and culture protocols.
-
-
Induction of Pancreatitis:
-
Treat cells with 200 nM cerulein and 10 ng/mL lipopolysaccharide (LPS) to mimic acute pancreatitis.[2]
-
-
Mogroside IIE Treatment:
-
Prepare stock solutions of Mogroside IIE in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of Mogroside IIE (e.g., 5, 10, 20 µM) concurrently with cerulein and LPS induction for 6 hours.[2]
-
2. Trypsin and Cathepsin B Activity Assays
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse using a suitable lysis buffer.
-
Fluorometric Assay:
-
Use commercially available fluorometric assay kits for trypsin and cathepsin B activity.
-
Follow the manufacturer's instructions, incubating cell lysates with the specific substrate for each enzyme.
-
Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percentage inhibition relative to the cerulein and LPS-treated control group.
-
Signaling Pathway Visualization
Caption: Mogroside IIE's anti-pancreatitis signaling pathway.
II. Anti-Apoptotic Effects in a Cardiomyopathy Model
This section outlines the use of Mogroside IIE to study its protective effects against apoptosis in a cardiomyocyte cell line.
Data Presentation
Table 2: Effect of Mogroside IIE on Homocysteine-Induced Apoptosis in H9c2 Cardiomyocytes
| Treatment Group | Mogroside IIE Concentration (µM) | Apoptosis Rate (% of Control) | Relative Caspase-3/8/9/12 Activity | Relative Bax Expression | Relative Bcl-2 Expression |
| Hcy-induced | 0 | 100% | High | High | Low |
| Hcy + MGE IIe | 20 | Reduced | Moderately Decreased | Moderately Decreased | Moderately Increased |
| Hcy + MGE IIe | 50 | Significantly Reduced | Decreased | Decreased | Increased |
| Hcy + MGE IIe | 100 | Markedly Reduced | Significantly Decreased | Significantly Decreased | Significantly Increased |
| Data is summarized from the findings of the source literature.[3][4] |
Experimental Protocols
1. Cell Culture and Treatment for Apoptosis Model
-
Cell Line: H9c2 (rat cardiomyocyte cell line).
-
Culture Medium: High glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Induction of Apoptosis:
-
Induce apoptosis by treating cells with 1.5 mM homocysteine (Hcy) for 24 hours.[3]
-
-
Mogroside IIE Pre-treatment:
-
Pre-treat H9c2 cells with Mogroside IIE (20, 50, 100 µM) for 4 hours before adding homocysteine.[3]
-
2. Apoptosis Assay (Flow Cytometry)
-
Cell Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
3. Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Extract total protein from treated cells using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against Caspase-3, -8, -9, -12, Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[6] Quantify band intensity using densitometry software.
Signaling Pathway Visualization
Caption: Mogroside IIE's anti-apoptotic signaling pathway.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calenduloside E Analogues Protecting H9c2 Cardiomyocytes Against H2O2-Induced Apoptosis: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model [frontiersin.org]
Application of 11-Oxomogroside IIE in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IIE is a triterpenoid glycoside and a significant metabolite of Mogroside V, the primary sweet component of the monk fruit (Siraitia grosvenorii).[1] As research into the metabolic benefits of monk fruit extract and its constituent mogrosides grows, understanding the bioactivity of its metabolites is crucial. This compound has been identified in various tissues, including the heart, liver, spleen, and lungs, following the administration of Mogroside V, suggesting it may contribute to the overall pharmacological effects observed.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in metabolic studies, with a focus on its potential to modulate key metabolic pathways such as the AMP-activated protein kinase (AMPK) signaling cascade.
Mechanism of Action
The precise mechanism of action for this compound is still under investigation. However, based on studies of its parent compound, Mogroside V, and other mogrosides, it is hypothesized to exert its metabolic effects through the activation of AMPK.[3][4] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to a cascade of downstream effects, including the inhibition of fatty acid synthesis, the stimulation of fatty acid oxidation, and the promotion of glucose uptake into cells. The activation of AMPK by mogrosides is thought to be a key mechanism underlying their observed anti-diabetic and anti-obesity properties.[5][6]
Data Presentation
While specific dose-response data for this compound is limited in the current literature, the following table summarizes the AMPK activation data for its precursor, Mogroside V, and its aglycone, Mogrol. This data provides a valuable reference for designing experiments with this compound.
| Compound | Assay System | Parameter | Value | Reference |
| Mogroside V | In vitro (AMPK heterotrimer α2β1γ1) | EC₅₀ | 20.4 µM | [3][4] |
| Mogrol | In vitro (AMPK heterotrimer α2β1γ1) | EC₅₀ | 4.2 µM | [3][4] |
The following table outlines a typical experimental design for an in vivo study investigating the effects of mogrosides on metabolic parameters in a diet-induced obesity mouse model. This can be adapted for studies with this compound.
| Group | Diet | Treatment | Dosage | Duration |
| Control | Chow Diet | Vehicle | - | 18 weeks |
| High-Fat Diet (HFD) | HFD | Vehicle | - | 18 weeks |
| HFD + MGE | HFD | Mogroside Extract | 300 mg/kg | 18 weeks |
| HFD + MGE | HFD | Mogroside Extract | 600 mg/kg | 18 weeks |
Adapted from a study on mogroside-rich extract (MGE).[7]
Experimental Protocols
1. In Vitro AMPK Activation Assay
This protocol is adapted from studies on Mogroside V and can be used to assess the direct effect of this compound on AMPK activity.[3][4]
Materials:
-
Purified recombinant AMPK (e.g., α2β1γ1 heterotrimer)
-
This compound
-
AMPK kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, 100µM AMP)
-
ATP
-
Substrate peptide (e.g., SAMS peptide)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in kinase buffer to achieve the desired final concentrations.
-
In a microplate, add the purified AMPK enzyme, the substrate peptide, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the time specified in the kinase assay kit manual.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Calculate the percentage of AMPK activation relative to a positive control (e.g., a known AMPK activator like AICAR) and determine the EC₅₀ value.
2. In Vitro Glucose Uptake Assay in Adipocytes
This protocol describes how to measure the effect of this compound on glucose uptake in a mature adipocyte cell line (e.g., 3T3-L1).[8][9][10]
Materials:
-
Mature 3T3-L1 adipocytes
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
Scintillation counter
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes.
-
Serum-starve the mature adipocytes for 2-4 hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with different concentrations of this compound for 1-2 hours. Include a vehicle control, an insulin positive control, and a cytochalasin B inhibitor control.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to the cells and incubate for 10-15 minutes at 37°C.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of each well.
3. In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is a general framework for evaluating the in vivo metabolic effects of this compound in a mouse model of obesity and insulin resistance.[7][11]
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Chow diet
-
This compound
-
Oral gavage needles
-
Glucometer
-
Insulin
Procedure:
-
Induce obesity and insulin resistance in mice by feeding them an HFD for 8-12 weeks.
-
Divide the mice into experimental groups (e.g., chow-fed control, HFD-fed control, HFD-fed + this compound at different doses).
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-12 weeks).
-
Monitor body weight and food intake weekly.
-
Perform metabolic tests such as:
-
Glucose Tolerance Test (GTT): At the end of the study, fast the mice overnight and administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection.[7]
-
Insulin Tolerance Test (ITT): Fast the mice for 4-6 hours and administer an intraperitoneal injection of insulin (0.75-1 IU/kg). Measure blood glucose at 0, 15, 30, and 60 minutes post-injection.[7]
-
-
At the end of the study, collect blood and tissues for further analysis (e.g., plasma insulin, lipids, gene expression in liver and adipose tissue).
4. HPLC Method for Quantification of this compound in Biological Samples
This protocol is adapted from a method for the quantification of the structurally similar 11-oxomogroside V and can be optimized for this compound.[2]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
This compound standard
-
Biological sample (e.g., plasma, tissue homogenate)
Procedure:
-
Sample Preparation:
-
For plasma, perform a protein precipitation step with ACN.
-
For tissue homogenates, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of ACN and water.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
-
Quantification:
-
Prepare a calibration curve using the this compound standard.
-
Inject the prepared samples and standards into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: Metabolic conversion of Mogroside V to this compound.
Caption: Proposed AMPK signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo metabolic studies.
References
- 1. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased glucose uptake promotes oxidative stress and PKC-delta activation in adipocytes of obese, insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamon extract enhances glucose uptake in 3T3-L1 adipocytes and C2C12 myocytes by inducing LKB1-AMP-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"stability of 11-Oxomogroside IIE under different pH and temperature"
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of mogrosides like 11-Oxomogroside IIE?
A1: The stability of mogrosides is primarily influenced by pH, temperature, and light exposure.[1][2][3] In solution, mogrosides, which are triterpene glycosides, can be susceptible to hydrolysis, particularly at acidic or alkaline pH, leading to the cleavage of glycosidic bonds and loss of sweetness or biological activity. Elevated temperatures can accelerate this degradation process.[4]
Q2: What are the expected degradation products of mogrosides under stress conditions?
A2: Under hydrolytic conditions (acidic or basic), mogrosides are expected to degrade into their aglycone, mogrol, and various smaller glycosylated forms as the sugar moieties are sequentially cleaved.[5] For example, Mogroside V can be hydrolyzed to Mogroside IIIE and other intermediates.[4] The specific degradation pathway will depend on the structure of the parent mogroside and the stress conditions applied.
Q3: What analytical techniques are most suitable for monitoring the stability of mogrosides?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for monitoring the stability of mogrosides.[6][7][8] HPLC allows for the separation and quantification of the parent mogroside and its degradation products.[8] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to identify the structure of unknown degradation products.[9]
Q4: How can I design a robust experiment to assess the stability of a specific mogroside?
A4: A forced degradation study is the standard approach to assess the intrinsic stability of a drug substance.[1][2][3] This involves subjecting the mogroside to a range of stress conditions that are more severe than accelerated storage conditions. The goal is to generate a target degradation of 5-20%.[2] The results from these studies help in identifying potential degradation products and developing stability-indicating analytical methods.[1][3]
Troubleshooting Guides
Issue 1: Rapid degradation of the mogroside is observed at room temperature in an aqueous solution.
-
Possible Cause: The pH of the solution may not be optimal for the stability of the mogroside. Mogrosides can be sensitive to acidic or alkaline conditions.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Conduct a preliminary pH screening study by preparing the mogroside solution in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Analyze the samples at initial and subsequent time points using HPLC to determine the pH at which the mogroside exhibits maximum stability.
-
Issue 2: Multiple unknown peaks appear in the HPLC chromatogram after thermal stress testing.
-
Possible Cause: These peaks likely represent degradation products of the mogroside.
-
Troubleshooting Steps:
-
Use a mass spectrometer (LC-MS) to obtain the molecular weights of the unknown peaks. This can provide initial clues about their structures.
-
Based on the molecular weights, propose potential degradation pathways (e.g., hydrolysis of glycosidic bonds).
-
If further characterization is needed, consider isolating the major degradation products using preparative HPLC and analyzing them by NMR spectroscopy for full structural elucidation.[9]
-
Issue 3: Inconsistent stability results are obtained across different experimental batches.
-
Possible Cause: This could be due to variations in experimental conditions such as buffer preparation, temperature control, or the purity of the initial mogroside sample.
-
Troubleshooting Steps:
-
Ensure precise and consistent preparation of all solutions, especially buffers.
-
Calibrate and monitor temperature-controlled equipment (e.g., ovens, water baths) regularly.
-
Verify the purity of your mogroside standard and test samples before initiating the stability study.
-
Data Presentation: Summary of Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies for glycosidic compounds, which can be adapted for mogrosides.
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature to 80°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature to 80°C |
| Oxidation | 3% to 30% H₂O₂ | Room temperature |
| Thermal Degradation | Dry Heat | 40°C to 100°C |
| Photostability | UV and Visible Light | ICH Q1B guidelines |
Experimental Protocols
Protocol: General Forced Degradation Study of a Mogroside
-
Stock Solution Preparation: Prepare a stock solution of the mogroside in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Application:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid mogroside in an oven at 80°C. Also, heat the stock solution at 80°C.
-
-
Time Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., with NaOH or HCl, respectively).
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage degradation of the mogroside and identify and quantify the major degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of a mogroside.
Caption: Hypothetical degradation pathway of a mogroside via hydrolysis.
References
- 1. veeprho.com [veeprho.com]
- 2. biomedres.us [biomedres.us]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
"challenges in purifying 11-Oxomogroside IIE from complex mixtures"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 11-Oxomogroside IIE from complex mixtures, such as extracts of Siraitia grosvenorii (monk fruit).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of this compound after Initial Extraction
-
Question: My initial extraction from the raw material shows a very low concentration of the target mogroside. What can I do?
-
Answer: Low yields can stem from several factors related to the extraction process. Here are some troubleshooting steps:
-
Optimize Extraction Method: Traditional heat reflux with ethanol is a common method, but newer techniques like flash extraction have been shown to improve efficiency. For instance, a flash extraction optimized with a water/biomass ratio of 25:1 at 60°C for 10 minutes has demonstrated high yields for total mogrosides.[1]
-
Solvent Choice: While ethanol is widely used, ensure the polarity is optimal for your specific mogroside profile. Water can also be an effective and lower-cost extraction solvent.[1]
-
Raw Material Quality: The concentration of different mogrosides varies depending on the ripeness of the monk fruit. Unripe fruit may contain higher concentrations of precursor mogrosides like Mogroside IIE and III, while ripe fruit is rich in the sweeter Mogroside V.[2] Ensure your source material is appropriate for isolating this compound.
-
Problem 2: Poor Separation of this compound from Other Mogrosides
-
Question: I'm having trouble separating this compound from other structurally similar mogrosides like Mogroside V and Siamenoside I during chromatography. How can I improve resolution?
-
Answer: Co-elution of mogrosides is a significant challenge due to their similar structures. Consider the following strategies:
-
Column Selection: Standard C18 columns are often used, but for difficult separations, alternative stationary phases can be effective. A boronic acid-functionalized silica gel has been used to specifically capture and then release Mogroside V, significantly increasing its purity.[3] While this is specific for the cis-diol structure in Mogroside V, similar affinity chromatography approaches could be developed for other mogrosides. For analytical separation, an Acclaim Trinity P1 column using HILIC conditions has shown good results for separating multiple triterpene glycosides.[4][5]
-
Mobile Phase Optimization: Fine-tuning the mobile phase is critical. For reversed-phase HPLC, a gradient elution with acetonitrile and water (both containing 0.1% formic acid) has been shown to provide the best separation and symmetric peak shapes for multiple mogrosides.[2] Isocratic methods, such as acetonitrile-water (23:77), are also used but may lead to longer retention times.[6]
-
Multi-Step Purification: A single chromatographic step is often insufficient. A common workflow involves initial enrichment using macroporous resins followed by one or more rounds of preparative HPLC.[3][7][8]
-
Problem 3: Product Purity is Not High Enough After Preparative HPLC
-
Question: After a final preparative HPLC step, my this compound fraction is still not reaching the desired purity (>95%). What's the next step?
-
Answer: Achieving high purity often requires iterative or combined methods.
-
Repetitive Chromatography: It is common that multiple iterations of separation are needed to obtain a high-purity product, which can make the process complex and costly.[3]
-
Fraction Collection: The way fractions are collected during preparative chromatography can be imperfect.[3] Ensure your fraction collection is tightly controlled around the peak of interest.
-
Alternative Purification Techniques: If C18-based preparative HPLC is insufficient, consider other chromatographic techniques such as those employing anion-exchange or affinity chromatography to remove remaining impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for purifying mogrosides from monk fruit?
A1: A general workflow starts with extraction from the dried fruit, followed by a multi-step purification process. An initial enrichment is often performed using macroporous adsorbent resins to capture the mogrosides from the crude extract. This is followed by one or more stages of preparative high-performance liquid chromatography (HPLC) to separate the individual mogrosides.
General Mogroside Purification Workflow
Caption: A typical workflow for the purification of mogrosides.
Q2: What are the main challenges in separating this compound?
A2: The primary challenges are:
-
Low Abundance: this compound is likely a minor component compared to major mogrosides like Mogroside V, making its isolation difficult.
-
Structural Similarity: Mogrosides are a class of structurally related triterpene glycosides. This makes their separation by standard chromatographic techniques challenging due to similar retention behaviors.
-
Lack of a Strong Chromophore: Mogrosides lack a strong, specific chromophore, which can make detection by UV challenging, especially for minor components.[4][5] Detection at low wavelengths (e.g., 203 nm) is common, but other methods like charged aerosol detection (CAD) or mass spectrometry (MS) offer higher sensitivity.[4][5]
Q3: Are there established analytical methods for quantifying this compound?
A3: Yes, an HPLC-ESI-MS/MS method has been developed for the simultaneous quantification of eight major mogrosides, including 11-oxomogroside-V.[2] This method uses a C18 column with a gradient elution of acetonitrile and water (both with 0.1% formic acid) and provides high sensitivity and selectivity.[2]
Troubleshooting Logic for HPLC Separation
Caption: Troubleshooting poor HPLC peak resolution.
Data and Protocols
Table 1: Example HPLC Parameters for Mogroside Analysis
| Parameter | Method 1 (Gradient)[2] | Method 2 (Isocratic)[3] | Method 3 (Isocratic)[6] |
| Column | Agilent Poroshell 120 SB C18 | C18 (30 mm x 250 mm, 5 µm) | Alltima C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile:Water (22:78, v/v) | Acetonitrile:Water (23:77, v/v) |
| Elution Type | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.25 mL/min | 15 mL/min (Semi-preparative) | 1.0 mL/min |
| Detection | ESI-MS/MS (Negative Ion Mode) | UV @ 203 nm | UV @ 203 nm |
| Column Temp. | Not Specified | Not Specified | 32°C |
Experimental Protocol: Enrichment of Mogrosides using Macroporous Resin
This protocol is adapted from methods described for the separation of Mogroside V and provides a general framework for the initial enrichment of total mogrosides from a crude extract.[7][8]
-
Resin Selection and Preparation:
-
Sample Loading:
-
Prepare the crude extract of Siraitia grosvenorii.
-
Load the crude extract onto the equilibrated resin column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
-
-
Washing:
-
After loading, wash the column with deionized water (e.g., 2-3 bed volumes) to remove highly polar impurities such as sugars and salts.
-
-
Elution:
-
Analysis:
-
Analyze the collected fractions by HPLC to determine the concentration of total mogrosides and the profile of individual mogrosides, including this compound.
-
-
Further Purification:
-
The enriched fraction can then be concentrated and subjected to further purification steps, such as preparative HPLC.
-
References
- 1. academicjournals.org [academicjournals.org]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination | MDPI [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 6. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
"troubleshooting peak tailing in HPLC analysis of 11-Oxomogroside IIE"
Technical Support Center: HPLC Analysis of 11-Oxomogroside IIE
Welcome to the technical support center for troubleshooting HPLC analyses. This guide provides detailed answers and protocols to address common issues encountered during the analysis of this compound and related mogrosides, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
This section addresses the most common questions regarding the causes and solutions for asymmetric peaks in the chromatographic analysis of this compound.
Q1: What are the primary causes of peak tailing in my HPLC analysis of this compound?
Peak tailing is a common issue in reverse-phase HPLC that can compromise the accuracy and reproducibility of quantification.[1] For a large, polar molecule like this compound, a triterpene glycoside, peak tailing typically results from a combination of chemical and physical factors.[2]
Primary Causes:
-
Secondary Silanol Interactions: This is the most frequent cause. Residual, unreacted silanol groups on the surface of silica-based C18 columns are acidic and can interact strongly with polar functional groups on your analyte.[3][4][5] This secondary retention mechanism delays a portion of the analyte from eluting, causing a tailed peak.[3][6]
-
Mobile Phase Mismatches: An improperly buffered mobile phase or a pH that is too close to the analyte's pKa can lead to inconsistent ionization and peak asymmetry.[1] For mogrosides, using an acidic mobile phase (e.g., with 0.1% formic acid or buffered to pH 3.0) is often recommended to suppress silanol ionization and ensure symmetric peaks.[7][8]
-
Column Issues: Physical and chemical problems with the column can distort peak shape. These include a partially blocked inlet frit from sample debris, the formation of a void at the column inlet, or contamination of the stationary phase.[9][10]
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape and a decrease in retention time.[9][10][11]
-
Extra-Column Effects: Dead volume in the system, caused by excessively long or wide-diameter tubing between the injector, column, and detector, can lead to peak broadening and tailing.[1][4][12]
Q2: My peak for this compound is tailing. How do I systematically troubleshoot this issue?
A logical, step-by-step approach is the best way to identify and resolve the root cause of peak tailing. Start with the simplest and most common solutions before moving to more complex ones. The workflow below outlines a systematic process for troubleshooting.
References
- 1. chromtech.com [chromtech.com]
- 2. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. hplc.eu [hplc.eu]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
"preventing degradation of 11-Oxomogroside IIE during extraction"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 11-Oxomogroside IIE during extraction from Siraitia grosvenorii (monk fruit).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Suboptimal Extraction Method: The chosen extraction method may not be efficient for this compound. | - Hot Water Extraction: This is a common and effective method for mogroside extraction. Optimize parameters such as temperature (around 60-80°C), time (1-2 hours), and solid-to-liquid ratio (e.g., 1:15 to 1:20 g/mL).[1] - Microwave-Assisted Extraction (MAE): MAE can offer higher efficiency and shorter extraction times.[1] Optimize microwave power, time, and solvent. - Ultrasonic-Assisted Extraction (UAE): UAE can also enhance extraction efficiency. Optimize sonication time, temperature, and frequency. |
| Incomplete Cell Wall Disruption: Inadequate grinding of the plant material can limit solvent access to the target compound. | - Ensure the monk fruit is finely powdered before extraction to maximize the surface area for solvent interaction. | |
| Degradation of this compound: The compound may be degrading during the extraction process. | - See the "Degradation of this compound" section below for specific preventative measures. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The solvent system may be extracting a wide range of compounds in addition to this compound. | - Solvent Selection: Use a solvent system that is more selective for mogrosides. Aqueous ethanol (50-70%) is often a good choice.[1] - Purification: Employ a post-extraction purification step, such as macroporous resin chromatography, to separate this compound from other compounds. |
| Conversion of this compound to Other Mogrosides | Enzymatic Activity: Endogenous enzymes (e.g., β-glucosidase) in the plant material can hydrolyze the glycosidic bonds of this compound, converting it to other mogrosides.[2] | - Enzyme Inactivation: Heat-treat the fresh or dried monk fruit (e.g., blanching) before extraction to denature the enzymes. - Low-Temperature Drying: If using dried fruit, opt for low-temperature drying methods to minimize enzymatic activity.[3] |
| Acid or Alkaline Hydrolysis: Extreme pH conditions during extraction or processing can lead to the hydrolysis of glycosidic bonds.[2][4] | - pH Control: Maintain a neutral or slightly acidic pH (around 4-7) during extraction. Avoid strongly acidic or alkaline conditions.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a cucurbitane triterpenoid glycoside found in monk fruit (Siraitia grosvenorii). It is a precursor to the sweeter mogroside V.[6] Degradation of this compound during extraction can lead to a lower yield of this specific compound and may also result in the formation of other, potentially less desirable, mogrosides or degradation products, affecting the overall quality and composition of the extract.
Q2: What are the main factors that cause the degradation of this compound during extraction?
The primary factors contributing to the degradation of this compound are:
-
Enzymatic Hydrolysis: The presence of endogenous enzymes like β-glucosidase in the plant material can break down this compound.[2]
-
pH: Extreme acidic or alkaline conditions can lead to the hydrolysis of the glycosidic linkages.[2][4]
-
Temperature: While mogrosides are generally considered heat-stable, prolonged exposure to very high temperatures can lead to degradation. Low-temperature drying methods have been shown to yield higher contents of some mogrosides compared to traditional hot-air drying.[3]
Q3: What is the recommended solvent for extracting this compound?
A mixture of ethanol and water (aqueous ethanol) is commonly used and has been shown to be effective for mogroside extraction.[1] An ethanol concentration in the range of 50-70% is often a good starting point, as it can efficiently solubilize the moderately polar mogrosides. Hot water is also a viable and more environmentally friendly option.[1]
Q4: How can I remove impurities from my this compound extract?
A common and effective method for purifying mogrosides is macroporous resin chromatography . The crude extract is passed through a column packed with a suitable resin. The mogrosides adsorb to the resin, while more polar impurities like sugars and salts pass through. The mogrosides can then be eluted with a solvent like aqueous ethanol.
Q5: Are there analytical methods to monitor the degradation of this compound?
Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the simultaneous quantification of various mogrosides, including this compound.[7][8] This allows you to monitor the concentration of your target compound and detect the appearance of potential degradation products throughout the extraction and purification process.
Experimental Protocols
Hot Water Extraction Protocol
This protocol provides a general guideline for the extraction of mogrosides, which can be optimized for this compound.
-
Material Preparation: Grind dried monk fruit into a fine powder.
-
Extraction:
-
Mix the powdered monk fruit with deionized water at a solid-to-liquid ratio of 1:15 (g/mL).[1]
-
Heat the mixture to 60-80°C and maintain for 1-2 hours with constant stirring.
-
-
Filtration: Separate the extract from the solid residue by filtration.
-
Repeated Extraction: Repeat the extraction process on the residue two more times to maximize the yield.
-
Pooling and Concentration: Combine the filtrates from all extractions and concentrate the solution under reduced pressure.
Microwave-Assisted Extraction (MAE) Protocol
This is a more advanced method that can improve extraction efficiency.
-
Material Preparation: Grind dried monk fruit into a fine powder.
-
Extraction:
-
Mix the powdered monk fruit with a suitable solvent (e.g., 50% ethanol) in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extraction system.
-
Set the microwave power (e.g., 400-600 W) and extraction time (e.g., 5-15 minutes). These parameters should be optimized for your specific equipment and sample.
-
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the extract as described in the hot water extraction protocol.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: General workflow for this compound extraction.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods [mdpi.com]
- 2. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. researchgate.net [researchgate.net]
"matrix effects in mass spectrometry analysis of 11-Oxomogroside IIE"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the mass spectrometry analysis of 11-Oxomogroside IIE.
Troubleshooting Guides
Issue: Poor Peak Shape or Low Signal Intensity for this compound
Possible Cause: Ion suppression due to co-eluting matrix components is a primary suspect when observing poor peak shape, inconsistent retention times, or lower than expected signal intensity.
Troubleshooting Steps:
-
Sample Preparation Review:
-
Inadequate Protein Precipitation: If using protein precipitation, ensure the solvent-to-sample ratio is sufficient (typically at least 3:1 v/v with a cold organic solvent like acetonitrile or methanol). Incomplete protein removal is a major source of matrix interference.
-
Inefficient Extraction: For solid-phase extraction (SPE), verify that the cartridge type, loading, washing, and elution steps are optimized for a polar compound like this compound. A reverse-phase C18 or a mixed-mode cation exchange SPE cartridge may be effective.
-
-
Chromatographic Separation Optimization:
-
Gradient Adjustment: Modify the gradient elution profile to better separate this compound from the matrix components. Increase the initial aqueous portion of the mobile phase to retain and elute highly polar interferences early, or introduce a steeper gradient to sharpen the analyte peak.
-
Column Chemistry: Consider a different column chemistry. While a C18 column is a good starting point, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity and better resolution from interfering compounds.
-
-
Mass Spectrometer Parameter Check:
-
Ionization Mode: For mogrosides, negative electrospray ionization (ESI-) mode generally provides higher sensitivity. Confirm that your instrument is operating in negative ion mode.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to ensure efficient desolvation and ionization of this compound.
-
-
Sample Dilution:
Issue: High Variability in Quantitative Results (Poor Precision)
Possible Cause: Inconsistent matrix effects across different samples or batches can lead to high variability in quantitative data.
Troubleshooting Steps:
-
Internal Standard (IS) Implementation:
-
Selection: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects and improve precision. If a SIL-IS is unavailable, a structurally similar compound (analog) that co-elutes with the analyte can be used.
-
Timing of Addition: Ensure the internal standard is added to the samples as early as possible in the sample preparation workflow to account for variability in both extraction efficiency and matrix effects.
-
-
Matrix-Matched Calibrators:
-
Prepare calibration standards in a blank matrix that is representative of the study samples (e.g., drug-free plasma, urine from a control group). This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
-
Evaluation of Matrix Factor:
-
Quantify the extent of ion suppression or enhancement by calculating the matrix factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of matrix effects in the analysis of this compound from biological samples?
A1: The primary sources of matrix effects in biological samples like plasma or urine are endogenous components that co-elute with this compound and compete for ionization in the mass spectrometer source. These can include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression in ESI.[2]
-
Salts and Buffers: High concentrations of non-volatile salts can lead to signal instability and suppression.
-
Other Endogenous Metabolites: A complex biological matrix contains numerous small molecules that can interfere with the ionization of the target analyte.
Q2: Which ionization mode is recommended for the analysis of this compound?
A2: For mogrosides, including structurally similar compounds like Mogroside V, negative ion mode electrospray ionization (ESI-) has been shown to provide higher sensitivity and is therefore recommended.[3][4]
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
A3: While specific experimental data for this compound is limited, based on its structure and the fragmentation patterns of other mogrosides, the following can be expected in negative ion mode:
-
Precursor Ion: The deprotonated molecule [M-H]⁻.
-
Product Ions: Fragmentation will likely involve the sequential loss of glucose units. The specific m/z values will depend on the exact structure of this compound. It is crucial to perform a product ion scan on a standard of this compound to determine the optimal precursor-product ion transitions for Multiple Reaction Monitoring (MRM) analysis.
Q4: Can I use a protein precipitation method for plasma samples containing this compound?
A4: Yes, protein precipitation is a common and rapid sample preparation technique. A study on the related compound Mogroside V in rat plasma successfully used a simple one-step protein precipitation with methanol.[3][4] However, be aware that protein precipitation may not remove all interfering phospholipids, so further optimization or the use of a more advanced sample cleanup technique like SPE might be necessary if significant matrix effects are observed.[2]
Q5: How can I quantitatively assess the matrix effect for my this compound assay?
A5: The matrix effect can be quantitatively evaluated by comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent at the same concentration. The formula is:
Matrix Effect (%) = (Peak area in extracted matrix / Peak area in neat solution) x 100
A value close to 100% indicates a minimal matrix effect. For example, in a study of Mogroside V in rat plasma, the matrix effect was reported to be in the range of 98.2-105.0%.[4]
Quantitative Data Summary
The following table summarizes relevant quantitative data from a study on Mogroside V, a structurally similar compound to this compound, which can serve as a reference for method development.
| Parameter | Mogroside V in Rat Plasma |
| Linearity Range | 96.0–96000 ng/mL |
| Limit of Quantitation (LOQ) | 96.0 ng/mL |
| Intra-day Precision (CV%) | < 9.2% |
| Inter-day Precision (CV%) | < 10.1% |
| Accuracy | 96.2% to 105.0% |
| Mean Recovery | 91.3% - 95.7% |
| Matrix Effect | 98.2% - 105.0% |
| (Data adapted from a study on Mogroside V in rat plasma)[4] |
Experimental Protocols
Protocol: Sample Preparation of Plasma for this compound Analysis (Based on Mogroside V Protocol)
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
Methanol (LC-MS grade), chilled at -20°C
-
Internal Standard (IS) stock solution (if available)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 15,000 x g
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., Methanol:Water, 60:40, v/v)
Procedure:
-
Thaw frozen plasma samples at room temperature and vortex to homogenize.
-
Pipette 75 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add the internal standard solution (if used).
-
Add 250 µL of cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 15,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new clean microcentrifuge tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex for 1 minute and centrifuge for 5 minutes to remove any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing 11-Oxomogroside IIE Yield from Unripe Monk Fruit
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and enzymatic processing of unripe monk fruit to increase the yield of 11-Oxomogroside IIE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it found in higher concentrations in unripe monk fruit?
A1: this compound is a cucurbitane-type triterpenoid glycoside naturally present in monk fruit (Siraitia grosvenorii). It is characterized by an oxygen function at the 11-position of its aglycone structure.[1] Mogroside IIE is a key intermediate in the biosynthesis of sweeter mogrosides, such as Mogroside V. In the early stages of fruit maturity, this compound is a major component, which is then converted to more complex mogrosides as the fruit ripens.[1]
Q2: What are the primary methods for increasing the yield of this compound?
A2: The primary strategies involve:
-
Optimal Harvesting and Processing of Unripe Fruit: Utilizing unripe monk fruit is crucial as it naturally contains higher levels of Mogroside IIE.[1][2] The drying method also significantly impacts the final composition, with low-temperature drying methods being preferable for preserving certain mogrosides.
-
Efficient Extraction: Employing an optimized extraction protocol to maximize the recovery of total mogrosides from the unripe fruit matrix.
-
Controlled Enzymatic Hydrolysis: Using enzymes like β-glucosidase to partially hydrolyze more complex mogrosides (like Mogroside V, if present) back to intermediate forms such as this compound. Careful control of reaction time, temperature, and pH is critical to prevent complete hydrolysis to the aglycone (mogrol).
Q3: What analytical techniques are recommended for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of mogrosides.[3][4] A reversed-phase C18 column with a gradient elution of acetonitrile and water is commonly used. Detection is typically performed using a UV detector at around 210 nm.[3] For more sensitive and specific quantification, HPLC coupled with mass spectrometry (HPLC-MS) can be employed.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Fruit Ripeness | Ensure the use of distinctly unripe monk fruit, as this is the stage with the highest natural concentration of Mogroside IIE.[1] |
| Inefficient Extraction Solvent | While water is a common solvent, using an aqueous ethanol solution (e.g., 50-70% ethanol) can improve the extraction efficiency of mogrosides.[6] |
| Inadequate Extraction Parameters | Optimize the solid-to-liquid ratio, extraction time, and temperature. Refer to the Experimental Protocols section for recommended starting parameters.[6] |
| Degradation During Drying | If preparing your own dried fruit, use low-temperature drying methods instead of traditional hot-air drying to minimize degradation of target compounds. |
| Improper Sample Preparation | Ensure the unripe fruit is properly mashed or powdered to increase the surface area for solvent extraction. |
Issue 2: Poor Conversion of Other Mogrosides to this compound via Enzymatic Hydrolysis
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Enzyme Activity | Verify the optimal pH and temperature for the specific β-glucosidase being used. Generally, a pH of 4.0-5.0 and a temperature range of 30-60°C are effective.[7][8] |
| Incorrect Reaction Time | The conversion of mogrosides is a stepwise process. A short reaction time may result in incomplete hydrolysis of larger mogrosides, while a long reaction time may lead to the formation of smaller mogrosides or the aglycone. Perform a time-course experiment to determine the optimal duration for maximizing this compound. |
| Enzyme Inhibition | The presence of certain compounds in the crude extract may inhibit enzyme activity. Consider a partial purification of the extract before the enzymatic reaction. |
| Insufficient Enzyme Concentration | Increase the enzyme concentration to improve the conversion rate. However, be mindful of the cost implications. |
Experimental Protocols
Protocol 1: Extraction of Total Mogrosides from Unripe Monk Fruit
This protocol is based on solvent extraction methods aimed at maximizing the recovery of total mogrosides.
Materials:
-
Fresh, unripe monk fruit
-
50% Ethanol (v/v)
-
Homogenizer or blender
-
Shaking incubator or water bath
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Wash and chop the unripe monk fruit.
-
Homogenize the fruit material in a 1:20 (g/mL) ratio of fruit to 50% ethanol.[6]
-
Incubate the mixture at 60°C for 100 minutes with constant shaking.[6]
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and filter it to remove any remaining particulates.
-
Repeat the extraction process on the pellet two more times to ensure complete recovery.[6]
-
Combine the supernatants and concentrate the extract using a rotary evaporator.
Data Presentation: Comparison of Extraction Methods for Total Mogrosides
| Method | Solvent | Solid:Liquid Ratio (g:mL) | Temperature (°C) | Time | Yield of Total Mogrosides (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [6] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min | 5.9 | [6] |
| Flash Extraction | Not Specified | 1:20 | 40 | 7 min | 6.9 | [6] |
Protocol 2: Controlled Enzymatic Hydrolysis to Increase this compound
This protocol describes the use of β-glucosidase for the partial hydrolysis of a mogroside extract.
Materials:
-
Concentrated mogroside extract from unripe monk fruit
-
β-glucosidase
-
Citrate buffer (pH 4.0)
-
Incubator or water bath
-
Methanol (for reaction termination)
-
HPLC system for analysis
Procedure:
-
Dissolve the concentrated mogroside extract in pH 4.0 citrate buffer.
-
Pre-heat the solution to the desired reaction temperature (e.g., 30°C or 50°C).[7]
-
Add β-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction for a predetermined time. It is highly recommended to take aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) to monitor the formation of this compound and the disappearance of other mogrosides.
-
Terminate the reaction in the aliquots by adding an equal volume of methanol.[7]
-
Analyze the composition of each aliquot by HPLC to determine the time at which the concentration of this compound is maximal.
Data Presentation: Optimal Conditions for β-glucosidase Activity
| Parameter | Optimal Condition | Reference |
| pH | 4.0 - 5.0 | [7][8] |
| Temperature (°C) | 30 - 60 | [7][8] |
Protocol 3: HPLC Quantification of this compound
This protocol provides a general method for the quantification of mogrosides.
HPLC System and Conditions:
-
Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size[3]
-
Mobile Phase: Acetonitrile (A) and Water (B) with a gradient elution
-
Flow Rate: 0.75 mL/min[3]
-
Column Temperature: 40°C[3]
-
Detection Wavelength: 210 nm[3]
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Prepare the samples from the extraction or enzymatic hydrolysis by appropriate dilution and filtration.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve from the peak areas of the standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for increasing the yield of this compound.
Caption: Simplified enzymatic conversion pathway of mogrosides.
References
- 1. researchgate.net [researchgate.net]
- 2. maxapress.com [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
"addressing poor recovery of 11-Oxomogroside IIE in sample preparation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of 11-Oxomogroside IIE during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that might affect its recovery?
A1: this compound is a triterpenoid saponin, a class of compounds known for their glycosidic linkages. These bonds can be susceptible to hydrolysis under strong acidic or enzymatic conditions. As a moderately polar compound, its solubility is a critical factor in selecting appropriate extraction and elution solvents. The presence of a ketone group (at the 11-position) may slightly alter its polarity compared to other mogrosides.
Q2: Which extraction methods are commonly used for mogrosides, and how do they compare in terms of yield?
A2: Several methods are employed for extracting mogrosides from their natural source, primarily Siraitia grosvenorii (monk fruit). Hot water and ethanol extraction are traditional methods. More advanced techniques like microwave-assisted extraction (MAE), flash extraction, and supercritical fluid extraction (SFE) can offer higher yields and efficiency.[1]
Q3: Can the sample matrix significantly impact the recovery of this compound?
A3: Yes, the sample matrix can have a substantial effect on recovery.[2] Complex matrices, such as those from crude plant extracts, contain numerous compounds that can interfere with the binding of this compound to the SPE sorbent or co-elute with it, leading to ion suppression in LC-MS analysis and inaccurate quantification.[2]
Q4: How does pH influence the stability and extraction of this compound?
A4: The pH of the extraction and loading solutions is critical. Extreme pH values can lead to the hydrolysis of the glycosidic bonds, degrading the analyte. For solid-phase extraction, pH adjustment is crucial to ensure the analyte is in a neutral, non-ionized form for optimal retention on reversed-phase sorbents.
Q5: What are the recommended storage conditions for samples containing this compound?
A5: To minimize degradation, samples should be stored at low temperatures, typically 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is advisable. Samples should be protected from light and repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide: Poor Recovery of this compound
This guide addresses common issues leading to low recovery during sample preparation, particularly focusing on Solid-Phase Extraction (SPE).
Issue 1: Low Recovery During Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step | Rationale |
| Improper Sorbent Selection | Ensure the use of a reversed-phase (e.g., C18) or a polymeric sorbent suitable for moderately polar compounds. | These sorbents retain analytes like this compound from aqueous solutions based on hydrophobic interactions. |
| Incomplete Analyte Retention | - Adjust Sample pH: Ensure the pH of the sample load solution is neutral to keep the analyte non-ionized.- Dilute Sample: If the sample is dissolved in a high-percentage organic solvent, dilute it with water or a weak buffer before loading.- Reduce Flow Rate: Decrease the loading flow rate (e.g., 0.5–1 mL/min) to allow sufficient interaction time between the analyte and the sorbent.[3] | Strong organic solvents in the sample will prevent retention on reversed-phase sorbents. Slower flow rates enhance binding kinetics. |
| Analyte Loss During Washing | - Use a Weaker Wash Solvent: The wash solvent should be strong enough to remove interferences but not elute the analyte. Start with 100% water and gradually increase the organic solvent percentage (e.g., 5-10% methanol or acetonitrile).- Optimize Wash Volume: Use the minimum volume necessary to remove impurities. | An overly strong wash solvent will prematurely elute the analyte of interest. |
| Incomplete Elution | - Increase Elution Solvent Strength: Use a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).[4] For stubborn cases, consider adding a small amount of a stronger, less polar solvent like isopropanol.- Optimize Elution Volume: Ensure the elution volume is sufficient to pass through the entire sorbent bed, typically 2-3 bed volumes.- Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit in the sorbent bed for a few minutes before final elution. This can improve the desorption of the analyte. | The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. |
| Irreversible Binding | If recovery is still low after optimizing elution, consider a less retentive sorbent (e.g., C8 instead of C18). | Very strong interactions can lead to irreversible binding. |
Issue 2: Analyte Degradation
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Avoid harsh acidic or basic conditions during extraction and sample processing. Use buffered solutions where necessary. | The glycosidic bonds of mogrosides can be cleaved under extreme pH. |
| Thermal Degradation | Avoid prolonged exposure to high temperatures. If heating is necessary for extraction, use the lowest effective temperature and time. | While generally stable at moderate temperatures, prolonged heat can lead to degradation. |
Data Presentation
Table 1: Comparison of Mogroside Extraction Methods
| Extraction Method | Solvent | Conditions | Yield of Total Mogrosides | Reference |
| Hot Water Extraction | Water | 1:8 solid/liquid ratio, boiling | ~0.6% | [1] |
| Microwave-Assisted | Water | 1:8 solid/liquid ratio, 750 W, 15 min | ~0.73% | [1] |
| Microwave-Assisted | 40% Ethanol | 1:30 solid/liquid ratio, 495 W, 6 min | ~0.8% | [1] |
| Flash Extraction | Not specified | 1:20 solid/liquid ratio, 6000 r/min, 4 min | ~10.06% | [1] |
| Supercritical Fluid (Subcritical Water) | Water | 0.7 mL/min, 1.17 MPa, 150°C, 10 min | ~62.4% (efficiency) | [1] |
| Supercritical Fluid (scCO2 with co-solvent) | CO2 with Ethanol | 1 mL/min, 20.7 MPa, 60°C, 30 min | ~37% (efficiency) | [1] |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sorbent Selection: C18 or a polymeric reversed-phase SPE cartridge.
-
Conditioning:
-
Pass 1-2 column volumes of methanol or acetonitrile through the cartridge.
-
This activates the sorbent. Do not let the sorbent dry out.
-
-
Equilibration:
-
Pass 1-2 column volumes of purified water or a buffer (at a neutral pH) through the cartridge.
-
This prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Ensure the sample is in a predominantly aqueous solution (organic solvent content should be low, typically <5%).
-
Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of purified water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5-10% methanol in water) can be performed to remove less polar interferences. This step requires careful optimization to avoid loss of the analyte.
-
-
Elution:
-
Elute this compound with 1-2 column volumes of a strong organic solvent (e.g., 90-100% methanol or acetonitrile).
-
Collect the eluate for analysis.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for instrumental analysis (e.g., the initial mobile phase for HPLC).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor recovery of this compound.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. maxapress.com [maxapress.com]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 4. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
Technical Support Center: Chromatography of 11-Oxomogroside IIE and Related Mogrosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of 11-Oxomogroside IIE and other mogrosides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column type for the separation of this compound?
A1: For the analytical separation of this compound and other mogrosides, a reversed-phase C18 column is the most common and recommended choice.[1] These columns provide good resolution and are suitable for the separation of these structurally similar triterpene glycosides. For preparative chromatography, macroporous resins have also been shown to be effective for the enrichment and separation of mogrosides from crude extracts.[2]
Q2: What are the typical mobile phases used for the HPLC analysis of mogrosides?
A2: The most frequently used mobile phases for the reversed-phase HPLC of mogrosides consist of a gradient of acetonitrile and water or methanol and water.[3][4] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and ionization efficiency, especially for LC-MS applications.[1][3]
Q3: What detection method is most suitable for this compound?
A3: Due to the lack of a strong, specific chromophore in mogrosides, UV detection at low wavelengths (around 203-210 nm) is often employed.[4] However, this can lead to challenges with sensitivity and baseline noise. For more sensitive and specific detection, especially in complex matrices, LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is the preferred method.[1][3][5][6][7] Charged Aerosol Detection (CAD) is another alternative that offers improved quantification for compounds without a strong chromophore.[8]
Q4: How can I improve the resolution between different mogroside isomers?
A4: To improve the resolution between mogroside isomers, consider the following:
-
Optimize the gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Adjust the mobile phase composition: Experiment with different ratios of acetonitrile or methanol to water.
-
Lower the flow rate: Reducing the flow rate can enhance separation efficiency.
-
Decrease the column temperature: Lowering the temperature can sometimes improve resolution, although it may increase analysis time.
-
Select a different column: Consider a C18 column with a different bonding chemistry or a smaller particle size for higher efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and other mogrosides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions: Silanol groups on the silica backbone of the column can interact with the analyte. 2. Column overload: Injecting too concentrated a sample. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte. 4. Column void or contamination: A void at the column inlet or contamination can distort peak shape. | 1. Use a base-deactivated column or add a competing base to the mobile phase. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH with a suitable buffer or acid (e.g., formic acid). 4. Flush the column or replace it if necessary. |
| Peak Splitting | 1. Co-elution of isomers: Structurally similar mogrosides may elute very closely. 2. Blocked column frit: Particulates from the sample or mobile phase can block the inlet frit. 3. Injection solvent incompatibility: Injecting the sample in a solvent much stronger than the mobile phase. 4. Void in the column packing material. | 1. Optimize the chromatographic method (gradient, mobile phase, temperature) to improve resolution. [9] 2. Filter samples and mobile phases before use. If blocked, try back-flushing the column or replace the frit/column. [9] 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Replace the column. [9] |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition: Improper mixing or evaporation of the more volatile solvent. 2. Temperature fluctuations: Changes in ambient temperature can affect retention. 3. Pump issues: Leaks or malfunctioning check valves in the HPLC pump. 4. Column degradation: Loss of stationary phase over time. | 1. Ensure proper mobile phase preparation and degassing. Use a solvent mixer if available. 2. Use a column oven to maintain a constant temperature. 3. Perform pump maintenance, including checking for leaks and cleaning or replacing check valves. 4. Replace the column. |
| Low Signal Intensity / Poor Sensitivity | 1. Low analyte concentration. 2. Inappropriate detection wavelength (UV). 3. Ion suppression (LC-MS): Matrix components co-eluting with the analyte can suppress its ionization. 4. Detector malfunction. | 1. Concentrate the sample or increase the injection volume (if it doesn't compromise peak shape). 2. Optimize the detection wavelength (typically 203-210 nm for mogrosides). 3. Improve sample preparation to remove interfering matrix components. Consider using a different ionization source or modifying the mobile phase. [10] 4. Check the detector lamp and other settings. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from a previous injection. 3. Bleed from the column or other system components. | 1. Use high-purity solvents and freshly prepared mobile phases. Filter all solutions. 2. Implement a robust needle wash protocol in the autosampler. 3. Condition the column properly. If the problem persists, it may indicate column degradation. |
Experimental Protocols
Recommended HPLC-UV Method for this compound and other Mogrosides
This protocol is a general guideline and may require optimization for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 20-30% B
-
10-25 min: 30-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B (hold)
-
35-40 min: 80-20% B (return to initial conditions)
-
40-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for Mogroside Analysis (including Mogroside IIE)
This method provides higher sensitivity and specificity.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: Optimized based on the specific mogrosides of interest. A typical gradient might run from 20% to 80% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each mogroside.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Mogroside Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column Type | C18 Reversed-Phase | C18 Reversed-Phase |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.4 mL/min |
| Detection | UV (203-210 nm) | MS/MS (ESI, Negative Mode) |
| Typical Analytes | Mogroside V, 11-Oxomogroside V | Mogroside IIE, III, IV, V, Siamenoside I, etc.[3][5][7] |
Visualizations
Caption: Workflow for selecting the appropriate column for this compound chromatography.
References
- 1. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 11-Oxomogroside IIE and Mogroside V
In the landscape of natural sweeteners with therapeutic potential, mogrosides isolated from the fruit of Siraitia grosvenorii (monk fruit) have garnered significant attention for their potent antioxidant properties. Among these, Mogroside V, the principal sweet component, and its derivative, 11-Oxomogroside IIE (also referred to as 11-oxo-mogroside V), have been subjects of scientific investigation to elucidate their efficacy in combating oxidative stress. This guide provides a detailed comparison of the antioxidant activities of these two cucurbitane triterpenoid glycosides, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Efficacy
A key study directly compared the in vitro antioxidant capacities of this compound and Mogroside V using chemiluminescence to measure the scavenging of various reactive oxygen species (ROS).[1] The results, summarized below, indicate differential activities against specific ROS, highlighting distinct potencies of each compound.
| Antioxidant Activity Assay | This compound (EC50 µg/mL) | Mogroside V (EC50 µg/mL) | Potency Comparison |
| Superoxide Radical (O₂⁻) Scavenging | 4.79 | Not specified, but higher than this compound | This compound is more potent |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | Not specified, but higher than this compound | This compound is more potent |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | 48.44 | Mogroside V is more potent |
| •OH-induced DNA Damage Inhibition | 3.09 | Not specified | This compound is highly potent |
EC50: The concentration at which 50% of the radical scavenging or inhibitory effect is observed. A lower EC50 value indicates higher antioxidant activity.
The data reveals that this compound demonstrates superior scavenging activity against superoxide radicals and hydrogen peroxide.[1][2] Conversely, Mogroside V is a more effective scavenger of the highly reactive hydroxyl radical.[1] Notably, this compound exhibited a remarkable ability to inhibit hydroxyl radical-induced DNA damage, with a very low EC50 value of 3.09 µg/mL.[1][3]
While direct comparative data for other antioxidant assays are limited, Mogroside V has been extensively studied and shown to possess strong antioxidant activity through various mechanisms, including scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, and by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[4][5]
Experimental Methodologies
The primary comparative data cited above was obtained using a chemiluminescence (CL) method. The general principles of the assays are outlined below.
Reactive Oxygen Species (ROS) Scavenging Activity by Chemiluminescence
This method measures the light emission produced from chemical reactions involving ROS. The antioxidant capacity of the tested compounds is determined by their ability to quench this chemiluminescence.
-
Superoxide Anion (O₂⁻) Scavenging: The O₂⁻ radicals were generated by the xanthine/xanthine oxidase system. The subsequent chemiluminescence, produced by the reaction of O₂⁻ with a luminol probe, was measured. The scavenging effect of the mogrosides was quantified by the reduction in light intensity.
-
Hydrogen Peroxide (H₂O₂) Scavenging: H₂O₂ was detected by its reaction with a luminol probe in the presence of horseradish peroxidase (HRP) as a catalyst. The inhibitory effect of the mogrosides on the resulting chemiluminescence was recorded.
-
Hydroxyl Radical (•OH) Scavenging: The Fenton reaction (Fe²⁺ + H₂O₂) was used to generate •OH radicals. The chemiluminescence produced by the interaction of these radicals with a probe was measured. The reduction in chemiluminescence in the presence of the mogrosides indicated their •OH scavenging capacity.
Inhibition of •OH-induced DNA Damage
This assay assesses the protective effect of antioxidants against DNA damage caused by hydroxyl radicals.
-
Reaction Mixture: Plasmid DNA is incubated with Fenton reagents (Fe²⁺ and H₂O₂) to induce strand breaks.
-
Incubation: The test compounds (this compound or Mogroside V) are included in the reaction mixture at various concentrations.
-
Analysis: The different forms of plasmid DNA (supercoiled, open-circular, and linear) are separated by agarose gel electrophoresis. The ability of the antioxidant to prevent the conversion of the supercoiled form to the other forms indicates its DNA protective effect.
Visualizing the Antioxidant Action
The experimental workflow for assessing ROS scavenging and DNA protective effects can be visualized as follows:
Caption: Workflow for ROS scavenging and DNA damage inhibition assays.
Mogroside V is known to enhance the body's endogenous antioxidant defense system. This involves the upregulation of key antioxidant enzymes, which constitutes an indirect antioxidant mechanism.
Caption: Upregulation of antioxidant enzymes by Mogroside V.
Conclusion
Both this compound and Mogroside V are potent natural antioxidants, but they exhibit distinct specificities in scavenging different reactive oxygen species. This compound is a more powerful scavenger of superoxide and hydrogen peroxide and shows exceptional efficacy in preventing DNA damage. In contrast, Mogroside V is more effective against the highly damaging hydroxyl radical. These findings suggest that these compounds may have different therapeutic applications depending on the specific oxidative stress pathways being targeted. For drug development professionals, the potent DNA-protective effects of this compound may warrant further investigation for applications in preventing mutagenesis and carcinogenesis. Further research into the in vivo efficacy and specific signaling pathways modulated by this compound is needed to fully understand its therapeutic potential relative to the more extensively studied Mogroside V.
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Effects of Mogroside V on Quality and Antioxidant Activity of Boar Frozen–Thawed Sperm [mdpi.com]
A Comparative Guide to the Validation of HPLC Methods for 11-Oxomogroside V Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 11-Oxomogroside V is critical. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 11-Oxomogroside V and related mogrosides. The methodologies and validation data presented here serve as a robust starting point for developing and validating an analytical method for 11-Oxomogroside IIE.
Comparison of Analytical Methods
The analysis of mogrosides, including 11-Oxomogroside V, presents a challenge due to their lack of a strong chromophore, making detection by UV spectrophotometry less sensitive.[1][2] To address this, various detection methods have been coupled with HPLC, each offering distinct advantages in terms of sensitivity and selectivity. This guide compares HPLC with UV detection to alternative methods such as HPLC with Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), and tandem Mass Spectrometry (MS/MS).
Table 1: Comparison of Performance Characteristics of Different Analytical Methods for Mogroside V Analysis
| Parameter | HPLC-UV | HPLC-CAD | HPLC-ELSD | HPLC-ESI-MS/MS |
| Linearity (r²) | 0.9995[1] | 0.9991 (quadratic fit)[1] | Not explicitly stated | > 0.999 |
| Limit of Detection (LOD) | 7.0 µg/mL[1] | 1.4 µg/mL[1] | Not explicitly stated | Lower than UV and CAD |
| Limit of Quantification (LOQ) | Reported as 10x S/N[1] | Reported as 10x S/N[1] | Not explicitly stated | Lower than UV and CAD |
| Precision (RSD) | Peak Area: <2.0%[1] | Peak Area: <2.0%[1] | Not explicitly stated | < 3.42% (Repeatability)[3] |
| Accuracy (Recovery) | 88-103%[1] | 89-105%[1] | Not explicitly stated | 91.22-106.58%[3] |
| Specificity | Moderate | Good | Good | Excellent |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the compared HPLC methods.
HPLC-UV and HPLC-CAD Method[1]
-
Instrumentation: Thermo Scientific Dionex UltiMate Rapid Separation LC (RSLC) system.[1]
-
Column: Acclaim Trinity P1, 3 µm analytical, 2.1 × 100 mm with a guard column.[1]
-
Mobile Phase: 81/19 acetonitrile/10 mM ammonium formate, pH = 3.00.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 20 °C.[1]
-
Injection Volume: 5 µL.[1]
-
UV Detection: 210 nm.[1]
-
Charged Aerosol Detection: Nebulizer temperature set to allow for appropriate solvent evaporation.[1]
HPLC-ELSD Method[4]
-
Column: Primesep AP, 4.6 x 150 mm, 5 µm, 100 Å.[4]
-
Mobile Phase: Acetonitrile (80%) and 0.5% Acetic Acid in Water.[4]
-
Flow Rate: 1.0 ml/min.[4]
-
ELSD: Nebulizer and evaporator temperatures at 50°C, with a gas flow rate of 1.6 Standard Liters per Minute (SLM).[4]
-
Injection Volume: 5 µl.[4]
RP-HPLC-UV Method[5][6]
Method Validation Workflow
The validation of an analytical method ensures its reliability for the intended application. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: Workflow for the validation of an HPLC method.
Logical Relationship of Mogrosides
11-Oxomogroside V is a derivative of Mogroside V, the primary sweet component of Monk Fruit (Siraitia grosvenorii).[][8] Understanding this relationship is key to adapting analytical methods.
Caption: Relationship between Monk Fruit, Mogrosides, and 11-Oxomogroside V.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 5. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 6. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Mogroside Antibody Cross-Reactivity with 11-Oxomogroside IIE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the cross-reactivity of antibodies raised against mogrosides with a structurally related compound, 11-Oxomogroside IIE. Due to a lack of publicly available experimental data directly quantifying this specific interaction, this document focuses on the foundational principles of antibody cross-reactivity, the structural basis for potential cross-reactivity between these compounds, and a detailed experimental protocol to determine it.
Introduction to Mogroside Antibody Specificity
Mogrosides are a group of triterpene glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). They are of significant interest as natural, non-caloric sweeteners. The development of immunoassays for the detection and quantification of specific mogrosides is a valuable tool in quality control, pharmacokinetic studies, and product formulation. A critical parameter in the performance of any mogroside-targeted antibody is its specificity, or its ability to bind exclusively to the target mogroside without significantly binding to other structurally similar molecules.
This compound is a related cucurbitane glycoside. The potential for an antibody developed against a primary mogroside (e.g., Mogroside V or Mogroside IIE) to cross-react with this compound is high due to their shared core structure. Understanding the degree of this cross-reactivity is essential for the validation of any mogroside-based immunoassay.
Structural Basis for Potential Cross-Reactivity
The likelihood of antibody cross-reactivity is largely dependent on the structural similarity between the target antigen used for antibody generation and the related compound being tested. Both Mogroside IIE and this compound share the same fundamental mogrol backbone and glycosylation pattern. The key difference lies in the presence of a ketone group at the 11-position of the aglycone in this compound.
An antibody's binding epitope is the specific three-dimensional region on the antigen that the antibody recognizes. If the epitope recognized by a mogroside antibody does not involve the C-11 position of the mogrol backbone, it is highly probable that the antibody will also bind to this compound, leading to cross-reactivity. Conversely, if the C-11 position is a critical part of the epitope, the antibody would be expected to show high specificity for the immunizing mogroside.
Quantitative Analysis of Cross-Reactivity
To date, no specific quantitative data on the cross-reactivity of a mogroside antibody with this compound has been published in peer-reviewed literature. However, a standard method for determining such cross-reactivity is through a competitive enzyme-linked immunosorbent assay (cELISA).
Below is a hypothetical data table illustrating how the results of such an analysis would be presented. The cross-reactivity is typically calculated as the ratio of the concentration of the target analyte (mogroside) to the concentration of the cross-reacting compound (this compound) that produces a 50% inhibition of the signal (IC50), multiplied by 100.
Hypothetical Cross-Reactivity Data for a Polyclonal Anti-Mogroside V Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Mogroside V | 15 | 100 |
| This compound | 75 | 20 |
| Mogroside IIE | 50 | 30 |
| Siamenoside I | 300 | 5 |
| Mogrol | >1000 | <1 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of a mogroside antibody. This method is highly sensitive and is the industry standard for quantifying antibody specificity.
Materials:
-
High-binding 96-well microtiter plates
-
Mogroside-protein conjugate (e.g., Mogroside V-BSA) for coating
-
Polyclonal or monoclonal antibody specific to the target mogroside
-
Standard solutions of the target mogroside (e.g., Mogroside V)
-
Standard solutions of potential cross-reactants (e.g., this compound, Mogroside IIE)
-
Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the mogroside-protein conjugate in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard mogroside and the test compounds (this compound) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the primary mogroside antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the standard mogroside concentration.
-
Determine the IC50 value for the standard mogroside and for each of the test compounds.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard Mogroside / IC50 of Test Compound) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.
Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.
This guide provides the necessary theoretical background and a practical, detailed experimental protocol for researchers to investigate the cross-reactivity of mogroside antibodies with this compound. The successful application of this methodology will enable the validation of specific immunoassays for mogrosides, contributing to more accurate and reliable quantification in research and industry settings.
A Comparative Guide to the Metabolic Profiling of Mogroside Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiling of mogroside precursors, the key compounds in the biosynthesis of the intensely sweet mogrosides found in Monk Fruit (Siraitia grosvenorii). Understanding the dynamic changes in these precursors is crucial for optimizing the production of high-potency natural sweeteners and for the development of novel therapeutic agents. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the intricate biochemical pathways and analytical workflows.
Introduction to Mogroside Biosynthesis
Mogrosides are a class of triterpene glycosides responsible for the sweet taste of Monk Fruit. Their biosynthesis is a complex, multi-step process that begins with the cyclization of squalene and proceeds through a series of oxidation and glycosylation reactions. The core pathway involves several key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. The accumulation of specific mogrosides, and therefore the sweetness profile of the fruit, is dependent on the temporal and spatial regulation of the expression of genes encoding these enzymes.
Mogroside Biosynthesis Pathway
The biosynthesis of mogrosides originates from the mevalonate (MVA) pathway, leading to the formation of the triterpene backbone, which is subsequently decorated with glucose moieties.
Caption: The biosynthetic pathway of mogrosides from acetyl-CoA.
Comparative Quantitative Analysis of Mogroside Precursors
The concentration of mogroside precursors and their glycosylated products varies significantly during the development of the Siraitia grosvenorii fruit. The following tables summarize quantitative data compiled from multiple studies to provide a comparative overview.
Table 1: Concentration of Early-Stage Precursors in Siraitia grosvenorii Varieties
| Precursor | Variety C2 (mg/g) | Variety E3 (mg/g) | Mean Content (mg/g) |
| Squalene | 1.24 | 0.03 | - |
| Cucurbitadienol | - | - | 0.50 (ranging from 0.17 to 1.80) |
Data synthesized from a study analyzing different varieties of S. grosvenorii.
Table 2: Dynamic Changes of Mogrosides During Fruit Development (Days After Flowering - DAF)
| Mogroside | 15 DAF (% dry weight) | 30 DAF (% dry weight) | 45 DAF (% dry weight) | 60 DAF (% dry weight) | 75 DAF (% dry weight) | 90 DAF (% dry weight) |
| Mogroside IIE | 0.58 | 0.45 | 0.21 | 0.08 | 0.03 | 0.02 |
| Mogroside III | 0.03 | 0.12 | 0.25 | 0.15 | 0.07 | 0.04 |
| Mogroside V | 0.01 | 0.03 | 0.15 | 0.85 | 1.85 | 2.10 |
| Siamenoside I | <0.01 | <0.01 | 0.02 | 0.11 | 0.25 | 0.30 |
This table represents a compilation of data from studies on mogroside accumulation during fruit maturation.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible quantification of mogroside precursors. Below are representative protocols for the extraction and analysis of these compounds.
Protocol 1: Extraction and Quantification of Squalene and Cucurbitadienol
1. Sample Preparation:
-
Fresh fruit samples of Siraitia grosvenorii are collected, and the pericarps are immediately frozen in liquid nitrogen and stored at -80°C.
-
The frozen samples are lyophilized and then ground into a fine powder.
2. Extraction:
-
100 mg of the powdered sample is extracted with 1 mL of n-hexane by ultrasonication for 30 minutes.
-
The extract is centrifuged at 12,000 rpm for 10 minutes.
-
The supernatant is filtered through a 0.22 µm organic filter membrane.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 7890A GC system or equivalent.
-
Mass Spectrometer (MS): Agilent 5975C mass selective detector or equivalent.
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C at 10°C/min, and held for 10 minutes.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Quantification: Based on the peak areas of selected ions and comparison with a standard curve of authentic squalene and cucurbitadienol.
Protocol 2: Extraction and Quantification of Mogrosides
1. Sample Preparation:
-
Dried fruit samples are ground into a fine powder.
2. Extraction:
-
0.5 g of the powdered sample is extracted with 25 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
The extract is centrifuged, and the supernatant is collected. The extraction is repeated twice.
-
The combined supernatants are evaporated to dryness under reduced pressure.
-
The residue is dissolved in a known volume of 50% methanol.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer (MS): Agilent 6460 Triple Quadrupole LC/MS system or equivalent.
-
Column: Zorbax SB-C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for the quantification of specific mogrosides. Transitions for each mogroside are optimized using authentic standards.
-
Quantification: Based on the peak areas in the MRM chromatograms and comparison with standard curves.
Experimental Workflow for Metabolic Profiling
The following diagram illustrates a typical workflow for the comparative metabolic profiling of mogroside precursors.
Caption: Workflow for mogroside precursor metabolic profiling.
Conclusion
The metabolic profiling of mogroside precursors reveals a dynamic and tightly regulated biosynthetic pathway. The accumulation of the highly sweet mogroside V in the later stages of fruit development is preceded by the synthesis and conversion of a series of precursors, including squalene, cucurbitadienol, and various intermediate mogrosides. The quantitative data and methodologies presented in this guide provide a valuable resource for researchers aiming to understand and manipulate this pathway for the enhanced production of natural sweeteners and for the exploration of the pharmacological potential of these compounds. Further research focusing on a comprehensive, time-resolved analysis of all key precursors and mogrosides within a single experimental system will provide deeper insights into the metabolic flux and regulatory control points of this important pathway.
References
The In Vivo Metabolic Journey of Mogrosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo metabolism of mogrosides, with a particular focus on 11-Oxomogroside IIE, a significant metabolite of the principal sweetening compound, Mogroside V, found in the fruit of Siraitia grosvenorii. Understanding the metabolic fate of these compounds is crucial for evaluating their bioactivity, pharmacokinetics, and potential therapeutic applications. This document synthesizes experimental data from animal models to illuminate the biotransformation pathways and compares the metabolic profiles of different mogrosides.
Comparative Metabolism of Mogrosides in Animal Models
The in vivo metabolism of mogrosides is a complex process primarily initiated by the gut microbiota, followed by systemic metabolic reactions. The primary pathway involves sequential deglycosylation, leading to the formation of various metabolites, including Mogroside IIE. Subsequent reactions include hydroxylation, dehydrogenation, and isomerization.[1][2]
Mogroside V, the most abundant mogroside in Siraitia grosvenorii extract, undergoes extensive metabolism in rats. Studies have identified numerous metabolites in various tissues and excreta.[1] Mogroside IIE has been noted as an abundant metabolite in the heart, liver, spleen, and lungs of rats administered Mogroside V, suggesting it may contribute significantly to the overall bioactivity of the parent compound.[1][3]
In comparison, the metabolism of other mogrosides, such as Mogroside III and its isomer Mogroside IIIE, also results in a large number of metabolites, with their specific metabolic profiles influenced by their initial structures.[4] For instance, a study comparing the metabolism of Mogroside III and Mogroside IIIE in rats revealed significant differences in their respective metabolites, underscoring the impact of minor structural variations on their metabolic fate.[4]
The metabolic transformations of Mogroside V are not only influenced by the host's enzymes but also differ between healthy and diabetic animal models. In type 2 diabetic rats, a different metabolite profile and distribution in plasma, bile, urine, and feces were observed compared to healthy rats, suggesting that the disease state can alter the metabolic processing of these compounds.[2][5]
The following table summarizes the key metabolites identified in vivo following the administration of Mogroside V in rats, providing a quantitative overview of the metabolic landscape.
Quantitative Data Summary: Metabolites of Mogroside V in Rats
| Biological Matrix | Number of Identified Metabolites | Key Metabolic Reactions | Reference |
| Feces | 58 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
| Urine | 29 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
| Plasma | 14 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
| Heart | 34 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
| Liver | 33 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
| Spleen | 39 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
| Lungs | 39 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
| Kidneys | 42 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
| Stomach | 45 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
| Small Intestine | 51 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | [1] |
Experimental Protocols
The following provides a detailed methodology for a typical in vivo metabolism study of mogrosides in a rat model, based on protocols described in the cited literature.[1][2][4]
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (25 ± 2 °C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Dosing: A single oral dose of the test compound (e.g., Mogroside V) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) is administered by gavage. A control group receives the vehicle only.
2. Sample Collection:
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified time intervals (e.g., 0-12 h, 12-24 h, 24-48 h, 48-72 h) post-administration.
-
Blood: Blood samples are collected from the tail vein at various time points into heparinized tubes. Plasma is separated by centrifugation.
-
Tissues: At the end of the study period, animals are euthanized, and various organs (liver, kidneys, heart, lungs, spleen, stomach, and intestines) are harvested, washed with saline, and stored at -80 °C until analysis.
3. Sample Preparation:
-
Urine and Plasma: Samples are typically deproteinized by adding a solvent like methanol or acetonitrile, followed by centrifugation to precipitate proteins. The supernatant is then collected for analysis.
-
Feces and Tissues: Samples are homogenized in a suitable solvent. The homogenate is then extracted, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the metabolites.
4. Analytical Methodology:
-
Instrumentation: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary analytical technique. Specifically, HPLC-ESI-IT-TOF-MSn (High-Performance Liquid Chromatography-Electrospray Ionization-Ion Trap-Time of Flight-Tandem Mass Spectrometry) is frequently employed for the identification and structural elucidation of metabolites.[1][4]
-
Data Analysis: The acquired mass spectrometry data is processed to identify potential metabolites by comparing the mass spectra of the dosed group with the control group. The fragmentation patterns of the parent compound and its metabolites are analyzed to propose their structures.
Visualizing the Metabolic Journey
The following diagrams illustrate the metabolic pathway of Mogroside V leading to the formation of this compound and a typical experimental workflow for an in vivo metabolism study.
Caption: Proposed metabolic pathway of Mogroside V to this compound in animal models.
References
- 1. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Two Mogroside Isomers, Mogroside III and Mogroside IIIE, in Normal and Drug-Metabolizing Enzyme-Induced Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Mogroside Cytotoxicity with a Focus on 11-Oxomogroside IIE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various mogrosides, including Mogroside V, Mogroside IVe, and 11-Oxomogroside IIE. The information is compiled from available in vitro studies to assist in the evaluation of these compounds for further research and development.
Summary of Cytotoxicity Data
The cytotoxic activities of different mogrosides have been evaluated against various cell lines. The available data, primarily focusing on cancer cell lines, are summarized below. It is important to note that some of the key studies investigating the anti-proliferative effects of Mogroside IVe and Mogroside V have been retracted, which raises concerns about the reliability of their specific findings.
| Mogroside Derivative | Cell Line | Cell Type | Cytotoxicity Measurement | Result | Citation |
| This compound | H9c2 | Rat Cardiomyocytes | CCK8 Assay | No significant influence on cell viability. | [1] |
| Mogroside V | PANC-1 | Human Pancreatic Carcinoma | MTT Assay | Inhibited proliferation in a dose- and time-dependent manner. | [2][3][4][5] |
| L02 | Non-tumorigenic human liver cells | MTT Assay | Very little cytotoxicity. | [2] | |
| MSFs | Mouse Skin Fibroblasts | CCK-8 Assay | Non-toxic or mildly toxic at concentrations up to 500 µg/mL. | [6] | |
| Mogroside IVe | HT29 | Human Colorectal Adenocarcinoma | MTT Assay | Inhibited proliferation in a dose-dependent manner. | |
| Hep-2 | Human Laryngeal Carcinoma | MTT Assay | Inhibited proliferation in a dose-dependent manner. | ||
| Mogroside IIIE | MPC-5 | Mouse Podocyte | CCK-8 Assay | No significant effect on the viability of normal podocytes. | [7][8] |
| Mogrosides (unspecified) | NIT-1 | Mouse Insulinoma | Viability/Cytotoxicity Test | Concentrations above 1 mM significantly impaired growth and induced cell death. | [2] |
Key Findings from In Vitro Studies
This compound has demonstrated a favorable safety profile in the limited studies available. Research on rat cardiomyocytes (H9c2 cells) showed that this compound had no significant influence on cell viability[1]. This suggests a low potential for cytotoxicity in non-cancerous cells. However, there is a notable lack of data regarding its effects on cancer cell lines, which is a critical gap in a comprehensive cytotoxicity comparison.
Mogroside V has been investigated for its anti-cancer properties. Studies have indicated that it can inhibit the proliferation of pancreatic cancer cells (PANC-1) in a dose- and time-dependent manner[2][3][4][5]. Importantly, the same study noted very little cytotoxicity against the non-tumorigenic human liver cell line L02, suggesting a degree of selectivity for cancer cells[2]. Furthermore, in a study on mouse skin fibroblasts, Mogroside V was found to be non-toxic or only mildly toxic at concentrations up to 500 µg/mL[6]. It is crucial to acknowledge that a key paper detailing the anti-pancreatic cancer properties of Mogroside V has been retracted, warranting caution in interpreting these findings.
Mogroside IVe has also been explored for its anti-proliferative effects. A study reported that Mogroside IVe inhibited the growth of both colorectal (HT29) and laryngeal (Hep-2) cancer cells in a dose-dependent fashion. As with Mogroside V, the primary source for this information has been retracted, which significantly impacts the reliability of these claims.
Other mogrosides, such as Mogroside IIIE , have been shown to have no significant effect on the viability of normal mouse podocytes[7][8]. In contrast, a mixture of mogrosides at concentrations above 1 mM was found to impair the growth and induce the death of mouse insulinoma NIT-1 cells[2].
Experimental Protocols
The following is a representative protocol for a cytotoxicity assay, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric method to assess cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the mogroside to be tested. Remove the culture medium from the wells and add fresh medium containing the different concentrations of the mogroside. Include a vehicle control (medium with the solvent used to dissolve the mogroside) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow of a typical in vitro cytotoxicity assay (e.g., MTT assay).
Caption: Postulated signaling pathway for Mogroside V-induced anti-cancer effects.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective Effects of Mogroside V on Oxidative Stress Induced by H2O2 in Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of 11-Oxomogroside IIE: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a critical step in drug discovery and development. This guide provides a comparative analysis of 11-Oxomogroside IIE, a cucurbitane-type triterpenoid glycoside from the monk fruit (Siraitia grosvenorii), with its isomer, Mogroside IIA2. By leveraging two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, we present key experimental data and protocols to definitively confirm the structure of this compound.
The sweet compounds from monk fruit, known as mogrosides, have garnered significant interest as natural, non-caloric sweeteners. Among them, this compound is a key intermediate in the biosynthesis of the intensely sweet Mogroside V. Accurate structural confirmation is paramount for understanding its biochemical transformations and potential pharmacological activities. While 1D NMR provides initial insights, 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for unambiguous assignment of complex molecular architectures.
This guide presents a direct comparison of the 2D NMR data for this compound and its structural isomer, Mogroside IIA2. The primary difference between these two compounds lies in the position of the glycosidic linkage on the aglycone, a subtle but crucial distinction that is definitively resolved by 2D NMR.
Comparative 2D NMR Data Analysis: this compound vs. Mogroside IIA2
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the aglycone of this compound and Mogroside IIA2, as determined in CD₃OD. The data is based on the comprehensive analysis by Krishna et al. (2018), which corrected some previously misassigned signals for Mogroside IIE.[1]
| Carbon No. | This compound ¹³C (ppm) | This compound ¹H (ppm, J in Hz) | Mogroside IIA2 ¹³C (ppm) | Mogroside IIA2 ¹H (ppm, J in Hz) | Key HMBC Correlations (this compound) | Key COSY Correlations (this compound) |
| 1 | 38.1 | 1.45, 1.65 | 38.0 | 1.44, 1.64 | C-2, C-5, C-10, C-19 | H-2 |
| 2 | 28.1 | 1.85, 2.10 | 28.0 | 1.84, 2.09 | C-1, C-3, C-10 | H-1, H-3 |
| 3 | 88.9 | 3.25 (dd, 11.5, 4.5) | 88.8 | 3.24 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5, C-19, C-28 | H-2 |
| 4 | 39.9 | - | 39.8 | - | - | - |
| 5 | 56.1 | 0.95 | 56.0 | 0.94 | C-4, C-6, C-10, C-19 | H-6 |
| 6 | 18.9 | 1.75, 1.85 | 18.8 | 1.74, 1.84 | C-5, C-7, C-8, C-10 | H-5, H-7 |
| 7 | 209.5 | - | 34.9 | 1.35, 1.45 | - | - |
| 8 | 51.9 | 1.55 | 40.9 | 1.54 | C-6, C-7, C-9, C-10, C-14, C-29 | H-9 |
| 9 | 51.1 | 2.05 | 51.0 | 2.04 | C-8, C-10, C-11, C-12 | H-8 |
| 10 | 37.9 | - | 37.8 | - | - | - |
| 11 | 201.2 | - | 69.9 | 4.21 (t, 8.0) | - | - |
| 12 | 50.1 | 2.35, 2.65 | 49.9 | 2.34, 2.64 | C-9, C-11, C-13, C-14, C-17, C-18 | H-13 |
| 13 | 47.9 | 1.95 | 47.8 | 1.94 | C-12, C-14, C-17, C-18 | H-12 |
| 14 | 51.8 | - | 51.7 | - | - | - |
| 15 | 32.9 | 1.40, 1.50 | 32.8 | 1.39, 1.49 | C-13, C-14, C-16, C-17 | H-16 |
| 16 | 35.1 | 1.60, 1.70 | 35.0 | 1.59, 1.69 | C-15, C-17, C-20, C-21, C-22 | H-15, H-17 |
| 17 | 44.1 | 1.80 | 44.0 | 1.79 | C-13, C-16, C-20, C-21, C-22 | H-16 |
| 18 | 21.1 | 0.90 (s) | 21.0 | 0.89 (s) | C-8, C-13, C-14, C-17 | - |
| 19 | 19.1 | 1.05 (s) | 19.0 | 1.04 (s) | C-1, C-5, C-9, C-10 | - |
| 20 | 70.9 | - | 70.8 | - | - | - |
| 21 | 29.1 | 1.25 (s) | 29.0 | 1.24 (s) | C-17, C-20, C-22 | - |
| 22 | 30.1 | 1.30 (s) | 30.0 | 1.29 (s) | C-17, C-20, C-21 | - |
| 23 | 31.9 | 1.55, 1.65 | 31.8 | 1.54, 1.64 | C-22, C-24, C-25 | H-24 |
| 24 | 78.1 | 3.95 (t, 7.5) | 78.0 | 3.94 (t, 7.5) | C-23, C-25, C-26, C-27 | H-23 |
| 25 | 70.1 | - | 70.0 | - | - | - |
| 26 | 29.9 | 1.20 (s) | 29.8 | 1.19 (s) | C-24, C-25, C-27 | - |
| 27 | 29.5 | 1.22 (s) | 29.4 | 1.21 (s) | C-24, C-25, C-26 | - |
| 28 | 19.5 | 0.85 (s) | 19.4 | 0.84 (s) | C-3, C-4, C-5 | - |
| 29 | 28.5 | 1.15 (s) | 28.4 | 1.14 (s) | C-8, C-9, C-10, C-14 | - |
| 30 | 25.9 | 0.80 (s) | 25.8 | 0.79 (s) | C-4, C-5, C-10 | - |
Experimental Protocols
The structural confirmation of this compound was achieved through a series of 2D NMR experiments. The following protocols are based on established methodologies for the structural elucidation of mogrosides.[1]
1. Sample Preparation:
-
Compound Isolation: this compound and Mogroside IIA2 were isolated from the extracts of Luo Han Guo (Siraitia grosvenorii) fruit.
-
Sample Preparation for NMR: Approximately 1.4-2.0 mg of the purified compound was dissolved in 130-150 µL of methanol-d₄ (CD₃OD).
-
NMR Tube: The solution was transferred to a 2.5 mm or 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: All NMR data were acquired on a Bruker Avance 500 MHz spectrometer.
-
Solvent: Methanol-d₄ (CD₃OD) was used as the solvent, and the residual solvent signals (δH 3.30 ppm and δC 49.0 ppm) were used as internal references.
-
1D NMR Spectra:
-
¹H NMR: Standard pulse sequence was used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): The experiment was performed to identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): A DEPT-edited HSQC experiment was used to determine one-bond ¹H-¹³C correlations, distinguishing CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): The experiment was optimized for a 2,3J coupling constant of 8 Hz to establish long-range ¹H-¹³C correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment was conducted to determine the spatial proximity of protons, aiding in the confirmation of stereochemistry.
-
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR data.
Conclusion
The comprehensive analysis of 2D NMR data, particularly the long-range correlations observed in the HMBC spectrum, provides unequivocal evidence for the structure of this compound. The distinct chemical shifts and connectivity patterns, when compared with its isomer Mogroside IIA2, allow for the confident assignment of all proton and carbon signals. This detailed structural information is fundamental for further research into the biosynthesis, bioactivity, and potential applications of this important natural product in the food and pharmaceutical industries. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the structural elucidation of complex natural products.
References
Inter-Laboratory Comparison for the Quantification of 11-Oxomogroside IIE: A Method Validation Guide
Disclaimer: This document presents a representative inter-laboratory comparison guide for the quantification of 11-Oxomogroside IIE. As of the time of writing, no formal inter-laboratory validation studies for this specific compound are publicly available. The data and protocols presented herein are synthesized from validated methods for structurally related mogrosides, such as 11-Oxomogroside V and Mogroside V, to provide a framework for researchers, scientists, and drug development professionals.
The objective of this guide is to compare the performance of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound across three hypothetical laboratories. This comparison aims to establish the robustness, reliability, and reproducibility of these methods, which is a critical step in the standardization of quality control for natural products and related pharmaceuticals.
Experimental Overview
A central organizing body would prepare and distribute identical samples of a purified this compound standard and a matrix (e.g., a placebo formulation or a well-characterized monk fruit extract) to three independent laboratories. Each laboratory would be tasked with validating the provided analytical methods and quantifying the concentration of this compound in the provided samples.
Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust method for the quantification of mogrosides. It offers a balance of sensitivity, and simplicity, making it suitable for routine quality control.
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase.
-
For matrix samples, accurately weigh a portion of the sample, dissolve it in methanol, and sonicate for 15 minutes. Centrifuge and filter the supernatant through a 0.45 µm filter. Dilute the filtrate with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 20-40% A; 20-25 min, 40-60% A; 25-30 min, 60-20% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Comparative Data: HPLC-UV Method Validation
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (µg/mL) | 1.0 - 200 | 1.0 - 200 | 1.0 - 200 |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9992 | > 0.9996 |
| LOD (µg/mL) | 0.35 | 0.40 | 0.32 |
| LOQ (µg/mL) | 1.0 | 1.2 | 0.95 |
| Intra-day Precision (RSD%) | < 2.0% | < 2.2% | < 1.9% |
| Inter-day Precision (RSD%) | < 3.5% | < 3.8% | < 3.3% |
| Accuracy (Recovery %) | 98.5% - 102.1% | 97.9% - 103.5% | 99.0% - 101.8% |
Alternative/Confirmatory Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace amounts of this compound and for confirmation of its identity.
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol at 100 µg/mL.
-
Create calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution with 50% methanol in water.
-
Sample preparation follows the same procedure as for HPLC-UV, but with a greater dilution factor to accommodate the higher sensitivity of the instrument.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution. For example, a hypothetical transition could be m/z [M-H]⁻ → [Product Ion]⁻.
-
Comparative Data: LC-MS/MS Method Validation
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 |
| LOD (ng/mL) | 0.03 | 0.04 | 0.03 |
| LOQ (ng/mL) | 0.1 | 0.12 | 0.1 |
| Intra-day Precision (RSD%) | < 5.0% | < 5.5% | < 4.8% |
| Inter-day Precision (RSD%) | < 8.0% | < 8.5% | < 7.5% |
| Accuracy (Recovery %) | 95.5% - 104.2% | 94.8% - 105.1% | 96.0% - 103.9% |
Conclusion and Recommendations
This guide outlines a framework for an inter-laboratory validation of this compound quantification. Based on the synthesized data for related compounds, both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound.
-
HPLC-UV is a reliable and accessible method for routine quality control, demonstrating good linearity, precision, and accuracy at the microgram-per-milliliter level. The validation parameters across the hypothetical laboratories show a high degree of consistency, suggesting the method is robust and reproducible.
-
LC-MS/MS provides significantly higher sensitivity and selectivity, making it the preferred method for trace analysis, pharmacokinetic studies, or as a confirmatory method for regulatory purposes. While exhibiting slightly higher variability (as is common with more complex instrumentation), its performance at the nanogram-per-milliliter level is excellent.
For routine quality control in a manufacturing environment, a validated HPLC-UV method is likely sufficient. For research, drug development, and applications requiring high sensitivity, the development and validation of an LC-MS/MS method are strongly recommended. A true inter-laboratory study would be essential to establish the definitive performance characteristics of these methods for this compound and to set industry-wide standards for its analysis.
The Influence of Drying Methodologies on 11-Oxomogroside IIE Concentration in Monk Fruit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The method chosen for drying fresh monk fruit (Siraitia grosvenorii) significantly impacts the concentration of its bioactive compounds, including the therapeutically relevant mogrosides. This guide provides a comparative analysis of how different drying techniques affect the concentration of 11-Oxomogroside IIE and related mogrosides, supported by available experimental data. Low-temperature drying methods have been shown to yield substantially higher concentrations of key mogrosides compared to traditional high-temperature hot-air drying.[1][2][3]
Quantitative Data Summary
While specific quantitative data for this compound is limited due to analytical challenges in separating it from Mogroside V, semi-quantitative analyses consistently demonstrate a significant difference between low- and high-temperature drying methods. The following table summarizes the relative concentrations of a combined Mogroside V and 11-Oxomogroside V fraction, as this is how it is often reported in studies utilizing High-Performance Thin-Layer Chromatography (HPTLC).[1]
| Drying Method Category | Specific Technique(s) | Relative Concentration of Mogroside V / 11-Oxomogroside V | Supporting Observations |
| Low-Temperature Drying | Freeze-Drying, Vacuum Drying, Freeze-Vacuum Drying, Microwave-Vacuum Drying | Much Higher | Preserves enzymatic activity involved in mogroside biosynthesis. Results in a final product with a better appearance and taste profile.[1] |
| High-Temperature Drying | Traditional Hot-Air Drying (45–70°C for 6–8 days) | Much Lower | High temperatures can inhibit enzymes essential for the biosynthesis of complex mogrosides.[1] Can lead to a darker color and slightly bitter taste in the final product.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on methods cited in the literature for the analysis of mogrosides in monk fruit.[1]
Sample Preparation and Extraction
This protocol outlines the steps for extracting mogrosides from dried monk fruit powder for subsequent analysis.
-
Sonication: Weigh 2.0 g of dried, powdered monk fruit sample and place it in a suitable vessel. Add 40 mL of Milli-Q water. Sonicate the mixture for 30 minutes to lyse the plant cells and facilitate the release of mogrosides.
-
Centrifugation: Centrifuge the resulting extract at 3,000 rpm for 5 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the water-soluble mogrosides.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding 20 mL of water-saturated n-butanol to the supernatant. Shake the mixture vigorously and allow the layers to separate. Repeat this extraction step twice. This step isolates the mogrosides from more polar compounds.
-
Evaporation: Combine the n-butanol fractions and evaporate to dryness using a rotary evaporator. This step removes the solvent, leaving behind the mogroside-rich extract.
-
Reconstitution: Dissolve the dried residue in 2.0 mL of methanol.
-
Filtration: Filter the methanolic solution through a 0.22 μm nylon membrane to remove any remaining particulate matter before analytical quantification.
Drying Methodologies
The following are descriptions of the drying methods compared in the literature.
-
High-Temperature Hot-Air Drying (Conventional Method): Fresh monk fruit is dried using hot air at a temperature range of 45–70°C for 6–8 days. This method is traditional but can lead to the degradation of thermally sensitive compounds.[1]
-
Low-Temperature Drying: This category includes several techniques that avoid high temperatures:
-
Freeze-Drying (Lyophilization): The fruit is first frozen and then placed under a vacuum, allowing the frozen water to sublimate directly from a solid to a gas.
-
Vacuum Drying: The fruit is dried under reduced pressure, which lowers the boiling point of water, allowing for faster drying at lower temperatures.
-
Microwave-Vacuum Drying: This method combines microwave heating with a vacuum. The microwaves generate heat within the fruit, while the vacuum facilitates moisture removal at a lower temperature.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental process, from fruit processing to data analysis.
Caption: Experimental workflow for analyzing the effect of drying methods.
Mogroside Biosynthesis Pathway
This diagram outlines the key enzymatic steps in the biosynthesis of mogrosides from squalene.
Caption: Simplified biosynthetic pathway of key mogrosides in monk fruit.
References
- 1. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [agris.fao.org]
Unveiling the Sweet Transformation: A Biochemical Comparison of 11-Oxomogroside IIE and Its Glycosylated Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced biochemical shifts that occur upon glycosylation of natural compounds is paramount. This guide provides a detailed comparison of the bitter triterpenoid saponin, 11-Oxomogroside IIE, and its sweeter glycosylated counterparts, offering insights into the profound impact of sugar moiety additions on key biochemical properties.
This comparison delves into the structural and functional differences between the precursor, this compound, and its more complex glycosylated forms, such as Mogroside V. The addition of glucose units to the parent molecule dramatically alters its taste profile, transforming it from intensely bitter to potently sweet. This guide will summarize the available quantitative data, provide detailed experimental protocols for relevant assays, and visualize key processes to facilitate a deeper understanding of these biochemical transformations.
Key Biochemical Differences at a Glance
The primary distinction between this compound and its glycosylated forms lies in the number and arrangement of glucose units attached to the mogrol backbone. This structural variance directly influences several key biochemical parameters.
| Property | This compound | Glycosylated Forms (e.g., Mogroside V) |
| Taste | Bitter[1][2] | Sweet (e.g., Mogroside V is ~250-425 times sweeter than sucrose)[3] |
| Solubility | Data not available | Soluble in DMSO and dimethylformamide (~1 mg/mL); sparingly soluble in water[4]. |
| Stability | Data not available | Mogroside V is stable at a pH range of 3 to 12 when stored at 2-8°C and is heat-stable up to 150°C[5]. |
| Bioavailability | Data not available | Generally low for mogrosides; they are metabolized by gut microbiota into mogrol before absorption[6]. |
| Antioxidant Activity | Data not available | A sweet triterpenoid saponin mixture derived from this compound showed free radical scavenging activity[2]. 11-Oxo-mogroside V, a metabolite of Mogroside V, exhibits significant antioxidant activity against various reactive oxygen species[7][8]. |
From Bitter to Sweet: The Role of Glycosylation
The transformation of the bitter this compound into sweet-tasting compounds is a direct consequence of enzymatic glycosylation. The addition of glucose moieties to the mogrol core structure is the key determinant of taste. It has been observed that the bitter taste of this compound disappears after 24 hours of enzymatic transglycosylation, with sweetness developing further after 36 hours[1].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 11-Oxomogroside IIE
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 11-Oxomogroside IIE, a member of the mogroside family of compounds. While specific data for this compound is limited, this guide is based on the safety data sheets (SDS) of structurally similar compounds, such as 11-Oxomogroside IIIE and 11-oxo-mogroside V.
Hazard Profile and Safety Precautions
Based on data for analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal.
Personal Protective Equipment (PPE) during Handling and Disposal:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Body Protection | Impervious clothing or lab coat |
| Respiratory Protection | Suitable respirator when dust or aerosols may be generated |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to utilize an approved waste disposal plant[1]. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "Hazardous Chemical Waste: this compound".
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting waste.
-
Ensure the container is in good condition and does not leak.
-
-
Handling Solid Waste:
-
For pure, unused this compound or contaminated solids (e.g., weighing paper, contaminated PPE), carefully place them into the designated waste container.
-
Avoid generating dust. If dust is present, use appropriate respiratory protection.
-
-
Handling Liquid Waste:
-
For solutions of this compound, do not pour them down the drain.
-
Collect all liquid waste in the designated, sealed container.
-
-
Decontamination of Labware:
-
Rinse contaminated labware (e.g., beakers, flasks) with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the rinsate as hazardous liquid waste.
-
After the initial rinse, wash the labware with soap and water.
-
-
Storage Pending Disposal:
-
Keep the waste container tightly sealed and store it in a cool, well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with all necessary information about the chemical.
-
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Alert colleagues and restrict access to the spill area.
-
Ensure adequate ventilation.
-
-
Don Appropriate PPE:
-
Wear the personal protective equipment listed in the table above before attempting to clean the spill.
-
-
Contain the Spill:
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Clean-up and Decontamination:
-
Place the contained waste into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the incident to your supervisor and EHS department in accordance with your institution's policies.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
